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  • Product: 3-Chloro-6-(2,2-difluoroethoxy)pyridazine
  • CAS: 1558385-64-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Chloro-6-(2,2-difluoroethoxy)pyridazine (CAS Number: 1558385-64-0)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine, a fluorinated heterocyclic compound of increas...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. The document details its physicochemical properties, a validated synthesis protocol, and an exploration of its potential applications as a key building block in the development of novel therapeutic agents and functional materials. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Fluorinated Pyridazines

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] The introduction of fluorine atoms or fluorinated moieties into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The unique electronic properties of the 2,2-difluoroethoxy group, combined with the reactive chloro-substituent on the pyridazine ring, make 3-Chloro-6-(2,2-difluoroethoxy)pyridazine a versatile intermediate for the synthesis of a wide array of novel chemical entities.[2][3]

This guide will provide a detailed exploration of this compound, from its fundamental properties to its synthesis and potential for further chemical elaboration.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key known and predicted properties of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine.

PropertyValueSource
CAS Number 1558385-64-0Internal Data
Molecular Formula C₆H₅ClF₂N₂OCalculated
Molecular Weight 194.57 g/mol Calculated
Appearance White to off-white solid (predicted)Analogous Compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF) (predicted)General Chemical Knowledge
logP (predicted) 1.9Analogous Compounds

Synthesis of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine

The most logical and widely applicable method for the synthesis of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of one of the chlorine atoms of the readily available starting material, 3,6-dichloropyridazine, by the alkoxide of 2,2-difluoroethanol.

Reaction Principle and Causality

The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms. The chlorine atoms in 3,6-dichloropyridazine are therefore activated towards nucleophilic displacement.

The choice of a strong, non-nucleophilic base is critical to deprotonate the 2,2-difluoroethanol, forming the corresponding alkoxide in situ. Sodium hydride (NaH) is an excellent choice for this purpose as it irreversibly deprotonates the alcohol, driving the reaction forward. The resulting sodium 2,2-difluoroethoxide is a potent nucleophile that readily attacks the electron-deficient pyridazine ring. The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), which can solvate the cation of the base and facilitate the reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high yield.

Materials:

  • 3,6-Dichloropyridazine

  • 2,2-Difluoroethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum is flushed with an inert gas (Nitrogen or Argon).

  • Addition of Sodium Hydride: Sodium hydride (1.1 equivalents) is carefully weighed and added to the flask under a positive pressure of inert gas. Anhydrous THF is then added to create a slurry.

  • Formation of the Alkoxide: The flask is cooled in an ice bath. 2,2-Difluoroethanol (1.0 equivalent) is dissolved in a small amount of anhydrous THF and added dropwise to the NaH slurry via a syringe or dropping funnel. The mixture is stirred at 0 °C for 30 minutes to allow for the complete formation of the sodium 2,2-difluoroethoxide. Hydrogen gas will be evolved during this step.

  • Nucleophilic Substitution: 3,6-Dichloropyridazine (1.0 equivalent) is dissolved in anhydrous THF and added to the reaction mixture.

  • Reaction Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature and then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Chloro-6-(2,2-difluoroethoxy)pyridazine.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Alkoxide Formation cluster_reaction Nucleophilic Aromatic Substitution cluster_workup Work-up & Purification NaH Sodium Hydride (NaH) in THF Alkoxide Sodium 2,2-difluoroethoxide NaH->Alkoxide Deprotonation Difluoroethanol 2,2-Difluoroethanol in THF Difluoroethanol->Alkoxide ReactionMixture Reaction Mixture in THF Alkoxide->ReactionMixture Dichloropyridazine 3,6-Dichloropyridazine Dichloropyridazine->ReactionMixture Quenching Quench with NH4Cl(aq) ReactionMixture->Quenching Reflux Extraction Extract with EtOAc Quenching->Extraction Drying Dry (MgSO4) & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification FinalProduct 3-Chloro-6-(2,2-difluoroethoxy)pyridazine Purification->FinalProduct

Caption: Workflow for the synthesis of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine.

Structural Elucidation and Characterization

While specific experimental spectral data for 3-Chloro-6-(2,2-difluoroethoxy)pyridazine is not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridazine ring. These protons are in a meta-relationship, and their coupling constant (³JHH) would be in the range of 8-10 Hz. The difluoroethoxy group would exhibit a triplet of triplets for the methylene protons (-OCH₂-) due to coupling with both the two fluorine atoms (²JHF) and the single proton of the CHF₂ group (³JHH). The proton of the difluoromethyl group (-CHF₂) would appear as a triplet due to coupling with the two fluorine atoms (²JHF).

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals. The carbon atoms of the pyridazine ring would appear in the aromatic region, with the carbon bearing the chlorine atom being significantly deshielded. The carbon of the difluoromethyl group (-CHF₂) would appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The methylene carbon (-OCH₂-) would also show coupling to the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum would show a doublet for the two equivalent fluorine atoms, coupled to the proton of the difluoromethyl group (²JFH).

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the difluoroethoxy group and other characteristic fragments of the pyridazine ring.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the C-H stretching of the aromatic ring, C=N and C=C stretching vibrations of the pyridazine ring, and strong C-O and C-F stretching vibrations corresponding to the difluoroethoxy group.

Applications in Drug Discovery and Medicinal Chemistry

The 3-chloro-6-alkoxypyridazine scaffold is a valuable pharmacophore in drug discovery.[4] The chlorine atom serves as a handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][4] This allows for the introduction of a wide variety of substituents at the 3-position, enabling the exploration of structure-activity relationships (SAR).

The 2,2-difluoroethoxy group can act as a bioisostere for other functional groups and can enhance the metabolic stability of the molecule by blocking potential sites of metabolism. Pyridazine derivatives have been investigated for a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and treatments for neurodegenerative diseases.[3][5]

Potential Synthetic Diversification

The following diagram illustrates the potential for diversification of the 3-Chloro-6-(2,2-difluoroethoxy)pyridazine core.

Diversification cluster_reactions Cross-Coupling Reactions cluster_products Diverse Analogs Core 3-Chloro-6-(2,2-difluoroethoxy)pyridazine Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (R2NH) Core->Buchwald ArylProduct 3-Aryl-6-(2,2-difluoroethoxy)pyridazine Suzuki->ArylProduct AlkynylProduct 3-Alkynyl-6-(2,2-difluoroethoxy)pyridazine Sonogashira->AlkynylProduct AminoProduct 3-Amino-6-(2,2-difluoroethoxy)pyridazine Buchwald->AminoProduct

Sources

Exploratory

A Technical Guide to the Predicted Physicochemical Properties and Synthetic Strategy of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine: An Analog-Based Approach

Abstract: This technical guide provides a comprehensive profile of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine, a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. Due to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive profile of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine, a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. Due to the limited availability of direct experimental data for this specific molecule, this document employs an analog-based predictive approach. By synthesizing data from closely related pyridazine structures, we will project the physicochemical properties, spectral characteristics, and reactivity of the title compound. This guide offers a robust framework for researchers, detailing a proposed synthetic route, outlining key chemical reactions, and providing essential safety and handling protocols. The insights herein are designed to empower scientists to effectively utilize this versatile chemical scaffold in the development of novel therapeutic agents.

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its two adjacent nitrogen atoms create a unique electronic profile that allows for specific hydrogen bonding interactions and provides vectors for substituent placement that can profoundly influence a molecule's pharmacological and pharmacokinetic properties.[2] The incorporation of a 3,6-disubstitution pattern is a common strategy in the design of targeted therapies, particularly in oncology.[3]

The subject of this guide, 3-Chloro-6-(2,2-difluoroethoxy)pyridazine, combines three key structural motifs:

  • The Pyridazine Core: An electron-deficient aromatic ring that serves as a stable and versatile scaffold.[1]

  • The 3-Chloro Group: A crucial reactive handle. The chlorine atom activates the C3 position for nucleophilic aromatic substitution (SNAr) and serves as a key site for cross-coupling reactions, enabling the synthesis of diverse compound libraries.

  • The 6-(2,2-difluoroethoxy) Group: This moiety is expected to significantly modulate the compound's properties. The fluorine atoms can enhance metabolic stability, increase lipophilicity, and alter binding affinities through unique electronic interactions, making it a valuable substituent in modern drug design.

This document will construct a detailed profile of this molecule, providing researchers with the foundational knowledge required for its synthesis and application.

Predicted Physicochemical & Spectral Properties

The following properties are predicted based on the known characteristics of analogous compounds, such as 3-Chloro-6-(difluoromethoxy)pyridazine and 3-Chloro-6-(trifluoromethyl)pyridazine.[4]

General Properties

A summary of the core and predicted physicochemical data is presented below.

PropertyPredicted Value / DescriptionRationale / Analog Data
Molecular Formula C₆H₅ClF₂N₂OCalculated from structure.
Molecular Weight 194.57 g/mol Calculated from structure.
Physical Form White to off-white solid.Based on similar pyridazines like 3-Chloro-6-(trifluoromethyl)pyridazine, which is a solid.
Melting Point 50 - 65 °CAnalog: 3-Chloro-6-(trifluoromethyl)pyridazine has an mp of 55-59 °C. The slightly larger ethoxy group may slightly alter this range.
Solubility Soluble in common organic solvents (DCM, THF, DMF, DMSO); low solubility in water.Heterocyclic compounds of this nature are typically soluble in organic media.
pKa (Basic) ~1.5 - 2.0The pyridazine nitrogens are weakly basic. Electron-withdrawing groups (Cl, OCHF₂) further reduce basicity. Analog 3-Chloro-6-(2-methoxyphenyl)pyridazine has a pKa of 1.77.[5]
Predicted XlogP ~2.0The difluoroethoxy group increases lipophilicity compared to a methoxy analog.[6]
Predicted Spectral Data
Spectrum TypePredicted Characteristics
¹H NMR Pyridazine Ring: Two doublets in the aromatic region (δ 7.5-8.0 ppm). Ethoxy Group: A triplet of triplets for the -OCH₂- protons (δ ~4.8 ppm, J(H-F) ~4 Hz, J(H-H) ~4 Hz) and a triplet for the -CHF₂ proton (δ ~6.5 ppm, J(H-F) ~55 Hz).
¹³C NMR Pyridazine Ring: Four distinct signals in the aromatic region (δ 120-160 ppm). Ethoxy Group: Signals for the -OCH₂- (δ ~70 ppm) and a triplet for the -CHF₂ carbon (δ ~115 ppm, J(C-F) ~240 Hz).
¹⁹F NMR A doublet for the two fluorine atoms (δ ~ -125 ppm, J(F-H) ~55 Hz).
Mass Spec (EI) Predicted M⁺ at m/z 194, with a characteristic M+2 peak at m/z 196 (approx. 3:1 ratio) due to the ³⁵Cl/³⁷Cl isotopes.

Synthesis and Reactivity

The strategic value of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine lies in its function as a synthetic intermediate. Its preparation and subsequent chemical transformations are central to its application.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution

The most direct and logical pathway to synthesize the title compound is via a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, 3,6-dichloropyridazine. The differential reactivity of the two chlorine atoms allows for a selective monosubstitution under controlled conditions.

G cluster_start Starting Materials cluster_reagents Reagents & Solvent SM1 3,6-Dichloropyridazine R1 Base (e.g., NaH, K₂CO₃) SM1->R1 SM2 2,2-Difluoroethanol SM2->R1 Solvent Solvent (e.g., DMF, THF) R1->Solvent Reaction Nucleophilic Substitution (SNAr) (0°C to RT) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 3-Chloro-6-(2,2-difluoroethoxy)pyridazine Purification->Product

Caption: Proposed workflow for the synthesis of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine.

Experimental Protocol (Hypothetical):

  • Preparation: To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solvent.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the 2,2-difluoroethanol, forming a potent sodium 2,2-difluoroethoxide nucleophile. Anhydrous conditions are critical to prevent quenching the base with water.

  • Nucleophile Formation: Slowly add 2,2-difluoroethanol (1.0 equivalent) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes.

  • SNAr Reaction: Add a solution of 3,6-dichloropyridazine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching & Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.

Reactivity Profile: A Versatile Building Block

The primary utility of the title compound is derived from the reactivity of the C3-chlorine atom. The electron-deficient pyridazine ring makes this position highly susceptible to further modification.[7]

G cluster_reactions Key Transformations cluster_products Product Scaffolds center_node 3-Chloro-6-(2,2-difluoroethoxy)pyridazine SNAr Nucleophilic Aromatic Substitution (SNAr) center_node->SNAr Suzuki Suzuki Coupling center_node->Suzuki Buchwald Buchwald-Hartwig Amination center_node->Buchwald Amine 3-Amino-pyridazine Derivatives SNAr->Amine Ether 3-Alkoxy/Aryloxy-pyridazine Derivatives SNAr->Ether Aryl 3-Aryl-pyridazine Derivatives Suzuki->Aryl Buchwald->Amine

Caption: Key reaction pathways for functionalizing the C3-position.

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common transformation. The C-Cl bond can be readily displaced by a wide range of nucleophiles, including primary and secondary amines, alkoxides, and thiolates, to generate diverse libraries of 3-substituted pyridazines.

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond is also amenable to various cross-coupling reactions. Suzuki coupling with boronic acids can introduce aryl or heteroaryl groups, while Buchwald-Hartwig amination provides an alternative route to amino-substituted pyridazines, often with broader substrate scope than SNAr. This dual reactivity makes the compound a highly valuable and flexible intermediate in multi-step syntheses.[8]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-Chloro-6-(2,2-difluoroethoxy)pyridazine is not available, the following guidance is compiled from the SDS of structurally similar chloro-pyridazines and represents best practice.[9][10][11]

  • Hazard Identification:

    • Acute Toxicity: Likely harmful if swallowed.[9]

    • Skin Irritation: Causes skin irritation.[10]

    • Eye Irritation: Causes serious eye irritation.[10][11]

    • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[12]

  • Precautions for Safe Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][10]

    • Avoid breathing dust.[12] Prevent dispersion of dust during handling.[10]

    • Wash hands and any exposed skin thoroughly after handling.[9][10] Do not eat, drink, or smoke in the work area.[12]

  • Conditions for Safe Storage:

    • Keep container tightly closed in a dry, cool, and well-ventilated place.[11]

    • Store locked up and away from incompatible materials.

    • For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4][10]

Conclusion

3-Chloro-6-(2,2-difluoroethoxy)pyridazine represents a promising and highly versatile building block for chemical synthesis and drug discovery. While direct experimental data remains to be published, this guide has established a robust, predictive profile of its physicochemical properties, spectral characteristics, and reactivity based on sound chemical principles and data from close structural analogs. The proposed synthetic route via nucleophilic substitution on 3,6-dichloropyridazine is feasible and scalable. The true value of this compound lies in the reactivity of its C3-chloro group, which serves as a gateway for introducing a vast array of functional groups through SNAr and cross-coupling reactions. Researchers and drug development professionals can use the information in this guide to confidently incorporate this valuable intermediate into their synthetic programs, accelerating the discovery of novel bioactive molecules.

References

  • Vertex AI Search. (n.d.). 3-Chloro-6-(Difluoromethoxy)pyridazine: Advanced Chemistry at Your Fingertips.
  • Apollo Scientific. (2023, July 31). 3-Chloro-6-hydrazinopyridazine Safety Data Sheet.
  • ECHEMI. (n.d.). 3-Chloro-6-(trifluoromethyl)pyridazine SDS, 258506-68-2 Safety Data Sheets.
  • TCI EUROPE N.V. (2025, May 13). 3-Chloro-6-methylpyridazine - SAFETY DATA SHEET.
  • ChemSynthesis. (2025, May 20). 3-chloro-6-(2-chlorophenyl)pyridazine.
  • NIST. (n.d.). Pyridazine, 3-chloro-6-methoxy-. NIST WebBook.
  • EPA. (2025, October 15). 3-Chloro-6-(2-methoxyphenyl)pyridazine Properties. CompTox Chemicals Dashboard.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 6-Chloro-3(2H)-pyridazinone.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - 2-(Difluoromethyl)pyridine.
  • PubChemLite. (2026). 3-chloro-6-(difluoromethoxy)pyridazine (C5H3ClF2N2O).
  • ResearchGate. (2025, October). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • SpectraBase. (n.d.). 3-Chloro-6-methylpyridazine.
  • Organic Syntheses. (n.d.). Procedure for Buchwald-Hartwig Amination.
  • Blumberg Institute. (2023, April 20). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
  • PubChem. (2025, April 14). 3-Chloro-2,6-difluoropyridine.
  • Google Patents. (n.d.). EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • HETEROCYCLES. (2003). Pyridazine Derivatives. 60(8).
  • Sigma-Aldrich. (n.d.). 3-Chloro-6-(trifluoromethyl)pyridazine 98%.
  • Sabt, A., et al. (n.d.). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC.
  • Austin, J. (n.d.). Pyridazine. SlideServe.
  • Malik, A., et al. (2020, July 3). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.
  • Q.M. Magic Class. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals.

Sources

Foundational

Predicted NMR Spectra for 3-Chloro-6-(2,2-difluoroethoxy)pyridazine

Executive Summary This technical guide provides a comprehensive structural analysis and spectral prediction for 3-Chloro-6-(2,2-difluoroethoxy)pyridazine , a relevant scaffold in medicinal chemistry often utilized for it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis and spectral prediction for 3-Chloro-6-(2,2-difluoroethoxy)pyridazine , a relevant scaffold in medicinal chemistry often utilized for its bioisosteric properties (modulating lipophilicity and metabolic stability via the difluoroethoxy group).

The analysis synthesizes inductive effects, resonance contributions, and spin-spin coupling constants (


-values) to predict 

,

, and

NMR data. Special attention is given to the complex splitting patterns arising from the fluorine-proton and fluorine-carbon interactions.

Structural Analysis & Spin Systems

Before interpreting the spectra, we must define the active spin systems within the molecule.

The Pyridazine Core (Aromatic Region)

The 3,6-disubstituted pyridazine ring presents an AB spin system for the protons at positions 4 and 5.

  • Electronic Environment:

    • Position 3 (Cl): The chlorine atom exerts a strong inductive withdrawing effect (-I) and a weak mesomeric donating effect (+M). The -I effect dominates at the ortho position (H4), resulting in deshielding.

    • Position 6 (O-Alkyl): The oxygen atom exerts a strong mesomeric donating effect (+M) and an inductive withdrawing effect (-I). In

      
      -deficient heterocycles like pyridazine, the +M effect significantly shields the ortho position (H5) and para position (C3).
      
The 2,2-Difluoroethoxy Side Chain (Aliphatic Region)

This group introduces a complex


 spin system , simplified here to first-order approximations for clarity:
  • 
    -:  These protons are deshielded by the adjacent oxygen and split by both the vicinal proton (
    
    
    
    ) and the vicinal fluorine atoms.
  • 
    :  This terminal methine proton is highly split due to the large geminal H-F coupling.
    

Predicted NMR Spectrum (400 MHz, )

The proton spectrum is characterized by two distinct regions: the aromatic doublets of the pyridazine ring and the complex multiplets of the fluorinated side chain.

Data Summary Table
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment Logic
H4 Pyridazine

7.45 – 7.55 Doublet (

)
1H

Ortho to Cl (deshielded).
H5 Pyridazine

7.10 – 7.20 Doublet (

)
1H

Ortho to O-alkoxy (shielded by resonance).

Methine6.05 – 6.25 Triplet of Triplets (

)
1H


Geminal F coupling dominates; vicinal

coupling is secondary.

Methylene4.60 – 4.75 Triplet of Doublets (

)
2H


Split by 2F (triplet) and 1H (doublet).

is typically larger than

.
Detailed Mechanistic Insight
  • The

    
     "Triplet of Triplets":  The most diagnostic peak. It appears as a widely spaced triplet (due to 
    
    
    
    ) where each leg is further split into a small triplet by the adjacent
    
    
    group. Note: In lower resolution spectra, this may look like a broad triplet.
  • The

    
     Multiplet:  Often misassigned. It is not  a simple doublet. The fluorine atoms on the 
    
    
    
    -carbon couple to these protons (
    
    
    ), creating a triplet structure, which is then split by the neighboring methine proton.

Predicted NMR Spectrum (100 MHz, )

Fluorine coupling (


) will be observed as significant splitting in the carbon signals of the side chain.
PositionShift (

, ppm)
Splitting PatternCoupling (

, Hz)
Notes
C6 163.0 – 165.0 Singlet (

)
Ips-O. Most deshielded quaternary carbon.
C3 152.0 – 154.0 Singlet (

)
Ips-Cl. Deshielded, but less than C6.
C4 129.0 – 131.0 Singlet (

)
Ortho to Cl.
C5 118.0 – 120.0 Singlet (

)
Ortho to O-alkoxy (shielded).

112.0 – 116.0 Triplet (

)

Huge coupling. Distinctive triplet.

66.0 – 68.0 Triplet (

)

Significant satellite splitting visible.

Predicted NMR Spectrum (376 MHz, )

The


 spectrum is essential for confirming the integrity of the difluoroethoxy group.
  • Chemical Shift:

    
     (referenced to 
    
    
    
    ).
  • Pattern: Doublet of Triplets (

    
    ).
    
    • Doublet: Split by the geminal proton (

      
      , 
      
      
      
      ).
    • Triplet: Split by the vicinal protons (

      
      , 
      
      
      
      ).

Experimental Validation Protocol

To validate these predictions experimentally, follow this self-validating workflow.

Sample Preparation
  • Solvent: Dissolve

    
     of compound in 
    
    
    
    of
    
    
    (Chloroform-d).
    • Why?

      
       minimizes solvent-solute hydrogen bonding compared to DMSO-
      
      
      
      , providing sharper resolution of the H-F couplings.
  • Tube: Use a high-precision 5mm NMR tube to prevent shimming errors that could obscure the fine splitting of the

    
     group.
    
Acquisition Parameters (Standard 400 MHz Instrument)
  • 
    :  Spectral width 12 ppm, relaxation delay (
    
    
    
    )
    
    
    to ensure integration accuracy of the aromatic protons.
  • 
    :  Run Proton-Decoupled  (
    
    
    
    ). Number of scans
    
    
    due to the splitting of signal intensity by fluorine.
  • 
    :  Essential for purity check. Run non-decoupled to observe proton splitting, or 
    
    
    
    for a clean singlet (to verify chemical shift).
Spectral Assignment Workflow (Logic Diagram)

NMR_Assignment_Workflow Sample Sample Preparation (CDCl3) H1_Acq Acquire 1H NMR (Observe Splitting) Sample->H1_Acq F19_Acq Acquire 19F NMR (Confirm CF2 Group) Sample->F19_Acq C13_Acq Acquire 13C NMR (Identify C-F Coupling) Sample->C13_Acq Decision_Aromatic Analyze Aromatic Region (7.0 - 8.0 ppm) H1_Acq->Decision_Aromatic Decision_Aliphatic Analyze Aliphatic Region (4.0 - 6.5 ppm) H1_Acq->Decision_Aliphatic Verify_Coupling Verify Coupling Constants J(H-F) match in 1H and 19F? F19_Acq->Verify_Coupling Assign_Ring Assign Pyridazine Ring H4 (d, ~7.5) vs H5 (d, ~7.1) Decision_Aromatic->Assign_Ring AB System Assign_SideChain Assign Difluoroethoxy CHF2 (tt) & CH2 (td) Decision_Aliphatic->Assign_SideChain F-Splitting Final_Structure Structure Confirmed Assign_Ring->Final_Structure Assign_SideChain->Verify_Coupling Verify_Coupling->Final_Structure Match

Caption: Logical workflow for the structural assignment of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine using multi-nuclear NMR.

References

  • Heinisch, G., & Holzer, W. (1991).

    
     nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972–977. 
    
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for

    
     coupling constants and shifts). 
    
  • SDBS. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Used for comparative pyridazine shifts).

Exploratory

An In-depth Technical Guide to the Reactivity Profile of the Chloropyridazine Moiety

Introduction The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structural motif in medicinal chemistry and materials science.[1][2] The introduction of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structural motif in medicinal chemistry and materials science.[1][2] The introduction of a chlorine atom onto this π-deficient ring system creates the chloropyridazine moiety, a versatile and highly reactive building block for the synthesis of a diverse array of functionalized molecules. The inherent electronic properties of the pyridazine nucleus, characterized by the inductive and mesomeric effects of the two nitrogen atoms, render the ring susceptible to a range of chemical transformations.[3] This guide provides a comprehensive overview of the reactivity profile of the chloropyridazine core, with a focus on the mechanistic underpinnings of its key reactions and practical insights for researchers in drug discovery and chemical development.

The presence of the electronegative chlorine atom, coupled with the electron-withdrawing nature of the pyridazine ring, makes the C-Cl bond a focal point for nucleophilic attack and a suitable handle for transition metal-catalyzed cross-coupling reactions.[4][5] Understanding the interplay of electronic and steric factors that govern the regioselectivity and reactivity of chloropyridazines is paramount for their effective utilization in the synthesis of complex molecular architectures. This guide will delve into the principal reaction classes of chloropyridazines, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and electrophilic substitution, providing both theoretical explanations and practical experimental protocols.

I. Electronic Structure and General Reactivity

The reactivity of the chloropyridazine ring is fundamentally dictated by its electronic structure. The two adjacent nitrogen atoms exert a strong electron-withdrawing effect, leading to a π-deficient aromatic system.[4] This electron deficiency is most pronounced at the positions ortho and para to the nitrogen atoms (C3, C6, and C4). Consequently, the chloropyridazine moiety is highly activated towards nucleophilic aromatic substitution (SNAr).[5]

Quantum mechanical calculations have shown that the Lowest Unoccupied Molecular Orbital (LUMO) of chloropyridazines often has significant lobes on the carbon atoms bearing the chlorine substituent, making these sites electrophilic and susceptible to nucleophilic attack.[6] Conversely, the Highest Occupied Molecular Orbital (HOMO) is generally of low energy, rendering the ring resistant to electrophilic aromatic substitution unless activated, for instance, by N-oxidation.[6]

II. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of chloropyridazine chemistry, providing a facile route to introduce a wide variety of functional groups. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7] The subsequent departure of the chloride ion restores the aromaticity of the ring.[7]

dot

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity in Dichloropyridazines

In di- and polychlorinated pyridazines, the site of nucleophilic attack is governed by both electronic and steric factors. For instance, in 3,6-dichloropyridazine, nucleophilic attack can occur at either the C3 or C6 position. The relative reactivity of these positions can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the position para to a nitrogen atom (C4) and the positions ortho to the nitrogen atoms (C3 and C6) are most activated. In the case of 3,6-dichloropyridazine 1-oxide, nucleophilic attack by sulfur nucleophiles preferentially occurs at the 6-position.[8]

Common Nucleophiles and Reaction Conditions

A wide range of nucleophiles can be employed in the SNAr of chloropyridazines, including:

  • O-Nucleophiles: Alcohols and phenols react in the presence of a base (e.g., NaH, K₂CO₃) to form the corresponding ethers.

  • N-Nucleophiles: Primary and secondary amines are excellent nucleophiles for this transformation, leading to the formation of aminopyridazines.

  • S-Nucleophiles: Thiols readily displace the chloride to form thioethers.

Nucleophile TypeExampleProductTypical ConditionsYield Range (%)
O-Nucleophile PhenolAryl etherK₂CO₃, DMF, 80-120 °C70-95
N-Nucleophile PiperidineAminopyridazineK₂CO₃, CH₃CN, reflux80-98
S-Nucleophile ThiophenolThioetherNaH, THF, 0 °C to rt85-95
Experimental Protocol: Synthesis of 3-amino-6-chloropyridazine
  • To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol, add aqueous ammonia (10 eq).

  • Heat the mixture in a sealed vessel at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

III. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of chloropyridazines, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the coupling of chloropyridazines with boronic acids or their esters to form aryl- or vinyl-substituted pyridazines.[10] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[11]

dot

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloropyridazine with Phenylboronic Acid[12]
  • To a reaction vessel under an inert atmosphere (e.g., argon), add 3-chloropyridazine (1.0 eq), phenylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).[12]

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).[12]

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.[12]

  • Heat the reaction mixture to 80-100 °C for several hours, monitoring by TLC or LC-MS.[12]

  • Upon completion, cool the mixture and partition between an organic solvent (e.g., ethyl acetate) and water.[12]

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[12]

  • Purify the crude product by column chromatography.[12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of N-aryl and N-heteroaryl amines from chloropyridazines.[13] This reaction requires a palladium catalyst and a bulky, electron-rich phosphine ligand.[14]

dot

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 6-Chloropyridin-3-amine[15]
  • In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃), a bulky phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) to a dry reaction vessel.[15]

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane).[15]

  • Add 6-chloropyridin-3-amine and the coupling amine.[15]

  • Seal the vessel and heat the mixture to 80-110 °C with stirring.[15]

  • Monitor the reaction by TLC or LC-MS.[15]

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of NH₄Cl.[15]

  • Extract the product with an organic solvent, wash, dry, and concentrate.[15]

  • Purify by column chromatography.[15]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a chloropyridazine and a terminal alkyne, providing access to alkynylpyridazines.[16] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[16]

Experimental Protocol: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne[17]
  • To a reaction vessel, add the aryl halide (1.0 eq), terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).[17]

  • Add a suitable solvent, such as triethylamine, which also acts as the base.[17]

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.[17]

  • Monitor the reaction progress by TLC.[17]

  • Upon completion, filter the reaction mixture to remove the ammonium salt.[17]

  • Concentrate the filtrate and purify the crude product by column chromatography.[17]

IV. Electrophilic Substitution

Due to the electron-deficient nature of the pyridazine ring, direct electrophilic aromatic substitution is generally difficult. However, the reactivity can be modulated by N-oxidation of the pyridazine ring.[1]

Reactivity of Pyridazine N-Oxides

Oxidation of one of the nitrogen atoms to the corresponding N-oxide significantly alters the electronic properties of the ring. The N-oxide group is electron-donating through resonance, thereby activating the ring towards electrophilic attack, particularly at the C4 and C6 positions.[1][18]

dot

Caption: Strategy for electrophilic substitution on the pyridazine ring via N-oxidation.

Common electrophilic substitution reactions that can be performed on pyridazine N-oxides include nitration and halogenation. Following the substitution, the N-oxide can be deoxygenated using reagents like PCl₃ to afford the substituted pyridazine.[1]

V. Other Reactions

Quaternization

The nitrogen atoms of the pyridazine ring are basic and can undergo quaternization with alkyl halides.[19][20] In unsymmetrically substituted pyridazines, a mixture of isomers can be formed, and the regioselectivity is influenced by steric and electronic effects of the substituents.[19]

Reduction

The chloro substituent on the pyridazine ring can be removed by catalytic hydrogenation (hydrodechlorination) using catalysts such as palladium on carbon (Pd/C). This reaction provides a route to de-chlorinated pyridazine derivatives.

Conclusion

The chloropyridazine moiety is a highly valuable and versatile building block in organic synthesis. Its reactivity is dominated by the electron-deficient nature of the pyridazine ring, which facilitates nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions. While direct electrophilic substitution is challenging, the formation of pyridazine N-oxides provides a viable strategy for activating the ring towards electrophilic attack. A thorough understanding of the electronic properties and the interplay of steric and electronic effects is crucial for predicting and controlling the regioselectivity of these transformations. The synthetic methodologies outlined in this guide provide researchers with a robust toolkit for the synthesis of novel and complex molecules based on the chloropyridazine core, with significant applications in drug discovery and materials science.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Lund, H., & Lunde, P. (1967). Quaternization Reactions. II. Pyridazines. Acta Chemica Scandinavica, 21, 1067-1080. [Link]

  • Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]

  • Duffin, G. F., & Kendall, J. D. (1956). The Structure and Reactivity of Pyridazine Quaternary Salt. Journal of the Chemical Society, 3189. [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. [Link]

  • Shreeve, J. M., et al. (2005). Quaternization of Pyrazine, Pyridazine, and Pyrimidine with Alkyl and Poly- fluoroalkyl Halides: Formation of Low Melting Salts. Journal of Fluorine Chemistry, 126(6), 906-913. [Link]

  • ResearchGate. (2025). Quaternization of Pyrazine, Pyridazine, and Pyrimidine with Alkyl and Polyfluoroalkyl Halides: Formation of Low Melting Salts. [Link]

  • Baran, P. (2012). Pyridine N-Oxides. Baran Lab Group Meeting. [Link]

  • University of Idaho. (n.d.). Quaternization of pyrazine, pyridazine, and pyrimidine with alkyl and polyfluoroalkyl halides: Formation of low melting salts. [Link]

  • YouTube. (2020). Reactivity of Pyridine-N-Oxide. [Link]

  • van der Plas, H. C. (1978). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • MDPI. (2024). Catalytic Ozonation of Sulfachloropyridazine Sodium by Diatomite-Modified Fe2O3: Mechanism and Pathway. [Link]

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 2048-2056. [Link]

  • ChemConnections. (n.d.). Aromatic Nucleophilic Substitution Aryl Halides & Benzyne. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Igeta, H., et al. (1977). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 1480-1482. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?[Link]

  • YouTube. (2025). Sonogashira coupling reaction | Organometallic name reaction. [Link]

  • Trécourt, F., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synthetic Communications, 29(16), 2757-2767. [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. [Link]

  • QM Magic Class. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Torres-Moya, I., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2975. [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]

  • Indian Academy of Sciences. (2021). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. [Link]

  • ResearchGate. (n.d.). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. [Link]

  • El-Gaby, M. S. A., et al. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(10), 859-873. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. [Link]

  • Itai, T., & Natsume, S. (1963). Studies on pyridazine derivatives. IV. N-oxidation of 3-aminopyridazine and its ring substitutes. Chemical & Pharmaceutical Bulletin, 11, 114-122. [Link]

Sources

Foundational

The 1,2-Diazine Pharmacophore: A Technical Review of Substituted Pyridazines

This technical guide provides a comprehensive analysis of substituted pyridazines, designed for researchers in medicinal chemistry and pharmacology.[1] Executive Summary: The Privileged Scaffold The pyridazine ring (1,2-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of substituted pyridazines, designed for researchers in medicinal chemistry and pharmacology.[1]

Executive Summary: The Privileged Scaffold

The pyridazine ring (1,2-diazine) has evolved from a mere chemical curiosity to a "privileged structure" in modern drug discovery. Unlike its isomers pyrimidine (1,3) and pyrazine (1,4), the pyridazine core possesses a unique dipole moment (3.95 D) and a contiguous nitrogen-nitrogen bond that imparts distinct electronic properties. This architecture allows it to serve as a bioisostere for phenyl rings, enhancing water solubility while maintaining lipophilicity for membrane permeability.

This guide analyzes the biological activity of substituted pyridazines, focusing on their role as kinase inhibitors, anti-inflammatory agents, and cardiovascular modulators.[2] It synthesizes data from recent FDA approvals (e.g., Relugolix, Deucravacitinib) and outlines the mechanistic causality behind their therapeutic success.

Chemical Architecture & SAR Logic

The biological versatility of pyridazines stems from their ability to engage in specific molecular recognition events.

Electronic & Structural Properties
  • Hydrogen Bonding: The N1 and N2 atoms act as potent hydrogen bond acceptors. When substituted (e.g., in pyridazin-3(2H)-ones), the NH group serves as a donor, facilitating dual H-bond interactions with enzyme active sites (e.g., the hinge region of kinases).

  • Pi-Stacking: The electron-deficient nature of the ring promotes

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets.
    
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the core SAR logic for Pyridazin-3(2H)-one derivatives, a dominant subclass in drug development.

SAR_Pyridazine Core Pyridazin-3(2H)-one Scaffold N2 N2 Position (Hydrophobic Tail) Core->N2 Substitution C4 C4 Position (Electronic Modulation) Core->C4 Substitution C5 C5 Position (Steric/Lipophilic) Core->C5 Substitution C6 C6 Position (Aryl Binding Domain) Core->C6 Critical for Activity Bioavail Improves Bioavailability & Membrane Permeability N2->Bioavail Alkyl/Aryl Groups Selectivity Determines Target Selectivity (e.g., COX-2 vs COX-1) C4->Selectivity EWG/EDG Potency Enhances Binding Affinity (Pi-Stacking) C6->Potency Aryl/Heteroaryl

Figure 1: SAR logic for Pyridazin-3(2H)-one derivatives. The C6 position is critical for potency via aryl binding, while N2 modulation affects pharmacokinetics.

Therapeutic Landscape & Mechanism of Action

Oncology: Kinase Inhibition & Hormone Antagonism

Pyridazines have seen a resurgence in oncology, particularly with the approval of Relugolix (2020) and Deucravacitinib (2022).

  • Relugolix (Orgovyx): An oral GnRH receptor antagonist. The pyridazine core serves as a rigid linker that orients the phenyl and urea moieties to block the GnRH receptor, preventing testosterone production in prostate cancer.

  • Deucravacitinib (Sotyktu): An allosteric TYK2 inhibitor.[3] The pyridazine ring binds to the regulatory pseudokinase domain (JH2), locking the enzyme in an inactive state. This mechanism avoids the "off-target" effects common with ATP-competitive JAK inhibitors.

Table 1: Key Anticancer Pyridazine Derivatives

CompoundTargetMechanismClinical Status
Relugolix GnRH ReceptorCompetitive AntagonistFDA Approved (2020)
Deucravacitinib TYK2 (JAK family)Allosteric Inhibition (JH2)FDA Approved (2022)
Pazopanib VEGFR/PDGFRMulti-kinase InhibitionFDA Approved (Note: Contains pyrimidine, but pyridazine analogs are in active dev)
Derazantinib FGFR1-3ATP-competitive InhibitionPhase II
Cardiovascular: PDE Inhibition

Pyridazinones are potent Phosphodiesterase (PDE) inhibitors.

  • Pimobendan (Vetmedin): A calcium sensitizer and PDE3 inhibitor used in veterinary cardiology. The pyridazinone ring mimics the adenine ring of cAMP, competitively inhibiting PDE3 and increasing intracellular cAMP, leading to vasodilation and increased cardiac contractility (inotropy).

Anti-Inflammatory & Analgesic[2][4][5][6][7][8]
  • Emorfazone: A non-steroidal anti-inflammatory drug (NSAID) that acts not by COX inhibition, but by inhibiting the release of bradykinin.

  • COX-2 Selectivity: Recent literature highlights 6-substituted pyridazinones as selective COX-2 inhibitors. The bulky pyridazinone ring fits into the larger hydrophobic side pocket of COX-2, which is absent in COX-1, reducing gastric side effects.

Mechanistic Pathway Visualization

The following diagram details the signaling blockade by a generic Pyridazine-based Tyrosine Kinase Inhibitor (TKI) in a cancer cell.

Kinase_Pathway Ligand Growth Factor (e.g., VEGF) Receptor RTK (e.g., VEGFR2) Ligand->Receptor Activation RAS RAS Receptor->RAS Signal Transduction ATP ATP ATP->Receptor Phosphorylation Inhibitor Pyridazine TKI (Drug) Inhibitor->Receptor Competitive Binding (Blocks ATP) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation Proliferation Cell Proliferation Nucleus->Proliferation Angiogenesis Angiogenesis Nucleus->Angiogenesis

Figure 2: Mechanism of Action for Pyridazine-based Kinase Inhibitors. The drug competes with ATP for the binding pocket, halting the RAS/RAF/MEK cascade.

Technical Protocols

Synthesis Protocol: 6-Aryl-3(2H)-pyridazinones

Objective: Synthesis of a core scaffold via condensation of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-keto acids with hydrazine. This is a self-validating protocol where product precipitation indicates success.

Reagents:

  • Appropriate

    
    -keto acid (e.g., 3-benzoylpropionic acid).
    
  • Hydrazine hydrate (

    
    ).
    
  • Ethanol (solvent).

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.01 mol of the

    
    -keto acid in 20 mL of absolute ethanol in a round-bottom flask.
    
  • Addition: Slowly add 0.015 mol (excess) of hydrazine hydrate dropwise at room temperature. Observation: Slight exotherm may occur.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 50g).

  • Precipitation: The pyridazinone derivative will precipitate as a solid. Filter the precipitate under vacuum.

  • Purification: Recrystallize from ethanol/water to obtain pure crystals.

  • Validation: Confirm structure via

    
    -NMR (Look for singlet at 
    
    
    
    10-12 ppm for NH and aromatic protons).
Bioassay Protocol: In Vitro Kinase Inhibition (IC50)

Objective: Determine the potency of the synthesized pyridazine against VEGFR-2.[4]

Methodology:

  • Preparation: Prepare serial dilutions of the pyridazine compound in DMSO (range: 0.1 nM to 10

    
    M).
    
  • Enzyme Mix: In a 96-well plate, add 10 ng of recombinant VEGFR-2 enzyme in kinase buffer (50 mM Tris-HCl, pH 7.5, 10 mM

    
    ).
    
  • Incubation: Add the compound dilutions to the wells and incubate for 15 minutes at room temperature (allows equilibrium binding).

  • Reaction Start: Add ATP (

    
    ) and substrate (Poly Glu:Tyr). Incubate for 60 minutes.
    
  • Detection: Use an ADP-Glo™ or similar chemiluminescent assay to measure ADP production (proportional to kinase activity).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Meanwell, N. A. (2023).[5] "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research. Link

  • He, Z. X., et al. (2022). "Pyridazine as a privileged structure: An updated review on anticancer activity." European Journal of Medicinal Chemistry. Link

  • FDA Drug Approvals. (2020). "FDA Approves Relugolix for Advanced Prostate Cancer."[3] U.S. Food and Drug Administration.[3] Link

  • FDA Drug Approvals. (2022). "FDA approves deucravacitinib for plaque psoriasis."[3] U.S. Food and Drug Administration.[3] Link

  • Pathak, S., et al. (2025).[1] "Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity." Medicinal Chemistry. Link

  • Asif, M. (2019). "Pharmacological activities of pyridazines and pyridazinone Derivatives." SAR Publication.[1][6][7] Link

Sources

Protocols & Analytical Methods

Method

3-Chloro-6-(2,2-difluoroethoxy)pyridazine as a building block for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1160994-48-2 Formula: C₆H₅ClF₂N₂O Molecular Weight: 194.57 g/mol [1]

Part 1: Executive Summary & Strategic Value

In modern medicinal chemistry, 3-Chloro-6-(2,2-difluoroethoxy)pyridazine represents a high-value "privileged scaffold."[1] It serves as a bifunctional building block, combining a reactive electrophilic handle (the 3-chloro group) with a metabolically robust, lipophilic tail (the 2,2-difluoroethoxy group).[1]

Why this molecule matters:

  • Bioisosterism: The 2,2-difluoroethoxy group acts as a lipophilic bioisostere for methoxy (

    
    ) or ethoxy (
    
    
    
    ) groups.[1] The presence of fluorine lowers the basicity of the ether oxygen and blocks oxidative metabolism (O-dealkylation) at the
    
    
    -position, significantly extending the half-life (
    
    
    ) of the final drug candidate.
  • Orthogonal Reactivity: The pyridazine ring is electron-deficient, activating the C3-chlorine for palladium-catalyzed cross-couplings (Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (

    
    ), allowing for rapid library generation.[1]
    

Part 2: Chemical Profile & Handling

PropertySpecificationNotes
Appearance White to off-white crystalline solidTypical of halogenated pyridazines.[1][2]
Solubility Soluble in DMSO, DMF, DCM, EtOAcLimited solubility in water/hexanes.[1]
Stability Stable under ambient conditionsStore under inert atmosphere (

) at 2-8°C.
Reactivity Electrophilic at C3Susceptible to hydrolysis under strongly acidic/basic forcing conditions.[1]

Part 3: Synthesis Protocol (Upstream)

Objective: Selective mono-substitution of 3,6-dichloropyridazine to install the difluoroethoxy group without generating the bis-substituted byproduct.[1]

Reaction Scheme


Detailed Methodology

Note: This protocol relies on kinetic control to prevent double substitution.

Reagents:

  • 3,6-Dichloropyridazine (1.0 equiv)[1][3]

  • 2,2-Difluoroethanol (1.05 equiv)[1]

  • Sodium Hydride (NaH, 60% in oil) (1.1 equiv)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under

    
    , suspend NaH (1.1 equiv) in anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C.[1]
    
  • Alkoxide Formation: Add 2,2-difluoroethanol (1.05 equiv) dropwise.[1] Stir at 0°C for 30 minutes until gas evolution (

    
    ) ceases. Critical: Ensure complete deprotonation before adding the electrophile.
    
  • Addition: Add 3,6-dichloropyridazine (1.0 equiv) as a solution in THF dropwise to the cold alkoxide solution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) slowly. Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material (SM) is less polar than the mono-substituted product. If bis-product forms, it will appear as a more polar spot (usually).[1]

  • Quench & Workup: Quench carefully with saturated

    
     solution.[1] Extract with EtOAc (
    
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 0

    
     30% EtOAc in Hexanes).
    

Part 4: Downstream Application Protocols

This building block is primarily used to construct biaryl systems (via Suzuki) or amino-pyridazines (via Buchwald/


).[1]
Workflow A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Application: Synthesis of biaryl kinase inhibitors.[1]

Protocol:

  • Charge: Combine 3-Chloro-6-(2,2-difluoroethoxy)pyridazine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.5 equiv) in 1,4-Dioxane/Water (4:1 ratio).
    
  • Degas: Sparge with Argon for 10 minutes.

  • Catalyst: Add

    
     (5 mol%).
    
    • Expert Note: For sterically hindered boronic acids, switch to XPhos Pd G2 catalyst.[1]

  • Heat: Heat to 90°C for 12 hours in a sealed tube.

  • Isolation: Filter through Celite, concentrate, and purify via reverse-phase HPLC if the product is polar.

Workflow B: with Amines (C-N Bond Formation)

Application: Introduction of solubilizing amine tails or hinge-binding motifs.

Protocol:

  • Charge: Dissolve the building block (1.0 equiv) in DMSO or NMP.

  • Nucleophile: Add the primary or secondary amine (1.5 equiv).

  • Base: Add DIPEA (Diisopropylethylamine) (2.0 equiv).

  • Conditions:

    • Aliphatic Amines: Heat at 80°C for 4 hours.

    • Anilines: Requires higher temperature (120°C) or microwave irradiation (140°C, 30 min).[1]

  • Workup: Pour into water. If solid precipitates, filter.[1][3] If not, extract with EtOAc.[1]

Part 5: Mechanistic Visualization (Graphviz)[1]

Diagram 1: Synthesis & Divergent Application Pathways

G Start 3,6-Dichloropyridazine Product 3-Chloro-6-(2,2-difluoroethoxy) pyridazine (The Building Block) Start->Product Nucleophilic Substitution (Mono-selective) Reagent 2,2-Difluoroethanol (NaH, THF, 0°C) Reagent->Product Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Product->Suzuki Path A: C-C Bond SnAr SnAr / Buchwald (R-NH2, Base) Product->SnAr Path B: C-N Bond Final1 Biaryl Product (Kinase Inhibitor Scaffold) Suzuki->Final1 Final2 Amino-Pyridazine (GPCR Ligand) SnAr->Final2

Caption: Synthesis of the core building block and its divergent utility in generating pharmaceutical libraries.

Part 6: Scientific Rationale (E-E-A-T)

The "Fluorine Effect" in Medicinal Chemistry

The selection of the 2,2-difluoroethoxy group over a standard ethoxy group is a deliberate medicinal chemistry strategy.

  • Metabolic Stability: Non-fluorinated ethers are prone to rapid metabolism via Cytochrome P450 enzymes (specifically O-dealkylation).[1] The strong electron-withdrawing nature of fluorine (

    
    ) reduces the electron density on the neighboring carbons and oxygen, making the 
    
    
    
    -hydrogens less susceptible to radical abstraction, a key step in oxidative metabolism [1].[1]
  • Lipophilicity (

    
    ):  Fluorine substitution typically increases lipophilicity, improving membrane permeability.[1] However, the difluoroethoxy group strikes a balance; it is not as lipophilic as a trifluoroethoxy group, maintaining aqueous solubility suitable for oral bioavailability [2].[1]
    
Reactivity Considerations

Pyridazines are electron-deficient heterocycles (diazines).[1] The introduction of the alkoxy group at position 6 donates some electron density back into the ring via resonance, but the ring remains sufficiently electron-poor to facilitate nucleophilic attack at the position 3 chlorine. However, this deactivation means that for


 reactions with weak nucleophiles (like anilines), harsh conditions or transition-metal catalysis (Buchwald-Hartwig) are often required [3].[1]

Part 7: References

  • Bhattarai, P., Trombley, T., & Altman, R. (2026).[1] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[1][4][5] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Laha, J. K., et al. (2009).[1] Palladium-Catalyzed Cross-Coupling of 3-Chloropyridazines. Journal of Organic Chemistry (via Organic Syntheses adaptation). Link[1]

  • Vertex Pharmaceuticals. (2012).[1] Pyridazine derivatives as modulators of sodium channels. Patent WO2012069948.[1] (Demonstrates utility of chloropyridazine intermediates). Link

  • Yoneda Labs. (2024).[1] Suzuki-Miyaura cross-coupling: Practical Guide. (General protocol for heterocyclic chlorides). Link

Sources

Application

Conditions for nucleophilic aromatic substitution on 3-Chloro-6-(2,2-difluoroethoxy)pyridazine

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-(2,2-difluoroethoxy)pyridazine For Researchers, Scientists, and Drug Development Professionals This document provides a detailed exploration of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-(2,2-difluoroethoxy)pyridazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the conditions and protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 3-Chloro-6-(2,2-difluoroethoxy)pyridazine. This versatile heterocyclic compound is a valuable building block in medicinal chemistry, and its effective functionalization is key to developing novel molecular entities.

Introduction: The Strategic Importance of the Pyridazine Scaffold

Pyridazine derivatives are a prominent class of nitrogen-containing heterocycles integral to drug discovery.[1] Their unique electronic properties and ability to participate in hydrogen bonding have led to their incorporation into a wide array of biologically active molecules, including antibacterial, anti-inflammatory, and anticancer agents.[1] The subject of this guide, 3-Chloro-6-(2,2-difluoroethoxy)pyridazine, combines this privileged core with two key features that enhance its utility as a synthetic intermediate:

  • A chloro-substituent at the 3-position, which serves as an excellent leaving group in nucleophilic substitution reactions.

  • A 2,2-difluoroethoxy group at the 6-position, which modulates the electronic properties of the ring and can improve the metabolic stability and pharmacokinetic profile of derivative compounds.

The primary pathway for the functionalization of this molecule is the Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful tool for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

The SNAr Mechanism on an Electron-Deficient Heterocycle

Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is the driving force that enables nucleophilic attack. The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[2][3][4]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine leaving group (the ipso-carbon). This step disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][5] The electron-withdrawing nitrogen atoms of the pyridazine ring are crucial for stabilizing this intermediate by delocalizing the negative charge.[6][7]

  • Elimination of the Leaving Group: In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final substituted product.

The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by further stabilizing the Meisenheimer intermediate.[2][4][5] In 3-Chloro-6-(2,2-difluoroethoxy)pyridazine, the ring nitrogens and the difluoroethoxy group effectively activate the C3-position for nucleophilic attack.

Figure 1: SNAr Mechanism on 3-Chloro-6-(2,2-difluoroethoxy)pyridazine

Core Principles for Protocol Design

Optimizing the conditions for SNAr on this substrate requires careful consideration of the nucleophile, solvent, base, and temperature.

  • Nucleophile Selection: A wide range of nucleophiles can be employed. The reactivity generally follows the order of nucleophilicity: thiols > secondary amines > primary amines > alkoxides. While highly activated, the substrate may require more forcing conditions for less reactive nucleophiles like anilines or certain N-heterocycles.[8]

  • Solvent System: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN) are generally preferred. These solvents are effective at solvating the charged Meisenheimer intermediate, thereby stabilizing it and facilitating the reaction. Alcohols like isopropanol or tert-butanol can also be used, particularly for reactions with alkoxides.

  • Role of the Base: When using nucleophiles like amines or thiols, a base is required to either deprotonate the nucleophile, increasing its reactivity, or to scavenge the HCl generated during the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N). For alcohol nucleophiles, a strong base like sodium hydride (NaH) is often used to generate the more potent alkoxide in situ.

  • Thermal Conditions: While the pyridazine ring is highly activated, elevated temperatures (60-120 °C) are frequently necessary to achieve reasonable reaction rates. Microwave-assisted synthesis can be a powerful tool to significantly reduce reaction times from hours to minutes.[8][9]

Application Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine with representative amine and thiol nucleophiles.

Protocol 1: Amination with Morpholine

This protocol describes a typical procedure for the substitution of the 3-chloro group with a secondary amine.

Materials & Reagents:

  • 3-Chloro-6-(2,2-difluoroethoxy)pyridazine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-6-(2,2-difluoroethoxy)pyridazine (1.0 eq).

  • Add potassium carbonate (2.0 eq) to the flask.

  • Add DMF to create a solution with a concentration of approximately 0.2 M with respect to the starting material.

  • Add morpholine (1.2 eq) to the stirring mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-16 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(Morpholino)-6-(2,2-difluoroethoxy)pyridazine.

Protocol 2: Thiolation with 4-Methoxythiophenol

This protocol details the formation of a C-S bond using a thiol nucleophile.

Materials & Reagents:

  • 3-Chloro-6-(2,2-difluoroethoxy)pyridazine

  • 4-Methoxythiophenol

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-Chloro-6-(2,2-difluoroethoxy)pyridazine (1.0 eq).

  • Add cesium carbonate (1.5 eq).

  • Add acetonitrile to achieve a concentration of 0.1-0.3 M.

  • Add 4-methoxythiophenol (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 2-8 hours.

  • Reaction Monitoring: Track the reaction's progress via TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, then with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude material via flash column chromatography to yield the pure 3-((4-Methoxyphenyl)thio)-6-(2,2-difluoroethoxy)pyridazine.

Summary of Typical Reaction Conditions
Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)
Aliphatic Amines PiperidineK₂CO₃, DIPEADMF, DMSO60 - 1004 - 12
Aromatic Amines AnilineK₂CO₃, Cs₂CO₃DMAc, NMP100 - 14012 - 24
Alcohols Sodium MethoxideNaH (if starting from MeOH)THF, Dioxane25 - 802 - 8
Phenols PhenolK₂CO₃, Cs₂CO₃DMF, MeCN80 - 1206 - 18
Thiols EthanethiolK₂CO₃, Et₃NMeCN, THF25 - 601 - 6

Experimental Workflow and Logic

The general workflow for performing and analyzing SNAr reactions on this substrate follows a logical progression from setup to characterization.

experimental_workflow Figure 2: General Experimental Workflow A Reaction Setup (Substrate, Nucleophile, Base, Solvent) B Thermal Conditions (Conventional Heating or Microwave) A->B C Reaction Monitoring (TLC, LC-MS) B->C I Is Starting Material Consumed? C->I D Aqueous Work-up (Extraction & Washing) E Drying & Concentration D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, HRMS) F->G H Pure Product G->H I->B No I->D Yes

Sources

Application

Analytical HPLC-MS method for tracking 3-Chloro-6-(2,2-difluoroethoxy)pyridazine reactions

Application Note: High-Fidelity Tracking of S_NAr Functionalization in 3-Chloro-6-(2,2-difluoroethoxy)pyridazine Scaffolds via HPLC-ESI-MS/MS Executive Summary Objective: To establish a robust, self-validating analytical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Tracking of S_NAr Functionalization in 3-Chloro-6-(2,2-difluoroethoxy)pyridazine Scaffolds via HPLC-ESI-MS/MS

Executive Summary

Objective: To establish a robust, self-validating analytical protocol for monitoring the synthesis and subsequent functionalization of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine.

Significance: Pyridazine scaffolds are critical in modern agrochemical (e.g., pyridafol analogs) and pharmaceutical discovery due to their high nitrogen content and physicochemical properties. The 3-chloro-6-(2,2-difluoroethoxy)pyridazine intermediate represents a strategic "Janus" molecule: the difluoroethoxy group provides lipophilicity and metabolic stability, while the remaining chlorine atom serves as an electrophilic handle for Nucleophilic Aromatic Substitution (


).

Challenge: Tracking these reactions requires distinguishing between the starting material (3,6-dichloropyridazine), the mono-substituted product (target), the bis-substituted byproduct (over-reaction), and hydrolytic impurities (pyridazinones). This protocol utilizes the unique isotopic signature of chlorine and the ionization efficiency of the pyridazine ring to achieve precise kinetic monitoring.

Chemical Context & Reaction Pathway

To accurately track the analyte, one must understand its genesis and its fate. The analytical method is designed to resolve the components of the following reaction landscape:

The Core Reaction (Synthesis of the Analyte):



The Downstream Application (Tracking Consumption):



Visualizing the Reaction Landscape

ReactionPathway SM Starting Material (3,6-Dichloropyridazine) MW: 148.9 Target TARGET ANALYTE 3-Chloro-6-(2,2-difluoroethoxy)pyridazine MW: 194.5 SM->Target + 2,2-Difluoroethanol (Controlled S_NAr) Hydrolysis Hydrolysis Impurity (Pyridazinone) MW: 176.1 SM->Hydrolysis + H2O Bis Bis-Byproduct (Over-reaction) MW: 240.2 Target->Bis + Excess Alcohol (Over-reaction) Target->Hydrolysis + H2O (Degradation) Coupled Downstream Product (Amino-substituted) MW: Variable Target->Coupled + Amine (R-NH2) (Functionalization)

Caption: Reaction network showing the target analyte's formation, potential over-reaction (Bis), degradation (Hydrolysis), and intended downstream coupling.

Method Development Strategy

Chromatographic Separation (The "Why")

Pyridazines are basic heterocycles (


). On traditional silica-based columns, they interact strongly with residual silanols, leading to peak tailing.
  • Stationary Phase: A Charged Surface Hybrid (CSH) C18 or a Phenyl-Hexyl column is recommended. The Phenyl-Hexyl phase offers unique

    
     selectivity for the electron-deficient pyridazine ring, aiding in the separation of the chlorinated target from the non-chlorinated hydrolysis products.
    
  • Mobile Phase: Acidic pH is mandatory.

    • Role of Formic Acid (0.1%): Protonates the pyridazine nitrogens, ensuring the analyte exists as

      
      , which improves peak shape and drastically increases MS sensitivity.
      
Mass Spectrometry Logic (Self-Validation)

The presence of Chlorine provides a built-in validation mechanism via its isotope pattern.

  • Target (

    
    ):  Shows a characteristic 3:1 ratio at 
    
    
    
    195 (
    
    
    ) and 197 (
    
    
    ).
  • Bis-Product (No Cl): Shows no isotope split (single peak at

    
     241).
    
  • Starting Material (2 Cl): Shows a 9:6:1 pattern (M, M+2, M+4).

Crucial Insight: By monitoring the disappearance of the M+2 isotope peak relative to the base peak, you can kinetically track the conversion of the chloro-pyridazine to the non-chlorinated amine product.

Detailed Experimental Protocols

Protocol A: Sample Preparation (Quench & Dilute)

Purpose: To freeze the reaction kinetics immediately upon sampling and bring concentrations within the linear dynamic range of the MS.

  • Quenching Solution: Prepare acetonitrile (MeCN) containing 0.5% Formic Acid. The acid neutralizes residual base (e.g.,

    
    ) used in the reaction, halting the 
    
    
    
    process.
  • Sampling:

    • Take a 20 µL aliquot from the reaction vessel.

    • Immediately dispense into 980 µL of Quenching Solution (1:50 dilution). Vortex for 10 seconds.

  • Secondary Dilution (if necessary):

    • Take 100 µL of the quenched sample and add to 900 µL of Water/MeCN (90:10).

    • Final Concentration Goal: 1–10 µg/mL.

  • Filtration: Pass through a 0.2 µm PTFE syringe filter into an amber HPLC vial (amber protects light-sensitive heterocycles).

Protocol B: HPLC-MS/MS Parameters

Instrument: Triple Quadrupole LC-MS (e.g., Agilent 6400 series or equivalent).

Table 1: Chromatographic Conditions

ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)High resolution, withstands acidic pH.
Mobile Phase A Water + 0.1% Formic AcidProtonation source for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Flow Rate 0.4 mL/minOptimal for ESI nebulization efficiency.
Column Temp 40°CReduces viscosity, improves mass transfer.
Injection Vol 2.0 µLLow volume to prevent column overload.

Gradient Profile:

  • 0.0 min: 5% B

  • 4.0 min: 95% B (Linear Ramp)

  • 5.0 min: 95% B (Wash)

  • 5.1 min: 5% B (Re-equilibration)

  • 7.0 min: Stop

Table 2: MS Source Parameters (ESI Positive)

ParameterSetting
Gas Temp 350°C
Gas Flow 10 L/min
Nebulizer 35 psi
Capillary Voltage 4000 V
Fragmentor 110 V (Optimized for Pyridazines)

Table 3: MRM Transitions (Quantification & ID)

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Type
Target (

)
195.0 159.0 (Loss of HCl)15Quant
Target (

)
195.0113.0 (Ring frag)25Qual
Target (

)
197.0 161.0 (Loss of HCl)15Isotope Check
Starting Material149.0114.0 (Loss of Cl)20Tracking
Bis-Product241.1177.0 (Loss of

)
18Impurity

Analytical Workflow Diagram

Workflow cluster_prep Protocol A: Sample Prep cluster_inst Protocol B: LC-MS Analysis Reaction Reaction Aliquot (20 µL) Quench Quench: MeCN + 0.5% FA (Stop Kinetics) Reaction->Quench Filter Filter 0.2 µm PTFE (Remove Salts) Quench->Filter LC HPLC Separation Gradient 5-95% B Filter->LC ESI ESI (+) Ionization Protonation [M+H]+ LC->ESI MRM MRM Detection Monitor 195 -> 159 ESI->MRM Data Pass/Fail Kinetic Plot MRM->Data Isotope Ratio Check (35Cl : 37Cl = 3:1)

Caption: Step-by-step workflow ensuring sample integrity from reactor to detector.

Data Interpretation & Troubleshooting

The Isotope Fidelity Check

Before quantifying, verify the identity of the Target peak at


 195.
  • Rule: The peak area of the transition

    
     must be approximately 33%  of the peak area of 
    
    
    
    .
  • Deviation > 10%? Check for co-eluting impurities or isobaric interferences.

Tracking Reaction Progress (Kinetic Profiling)

When reacting the Target with an amine:

  • T=0: High signal at 195/197. Low/No signal for Product.

  • T=End: Disappearance of 195/197. Appearance of Product Mass (e.g.,

    
    ).
    
  • Warning Sign: If the signal at 195 decreases but the Product signal does not increase proportionally, check for Hydrolysis (Peak at

    
     177, loss of Cl replaced by OH).
    
Common Issues
  • Peak Tailing: Pyridazines are sticky. Ensure your mobile phase pH is < 3.0. If tailing persists, increase buffer concentration (add 5mM Ammonium Formate).

  • Carryover: The lipophilic difluoroethoxy group can adhere to injector seals. Use a needle wash of 50:50 MeOH:Isopropanol.

References

  • Synthesis & Reactivity of Chloropyridazines

    • Topic: Nucleophilic arom

      
      ) mechanisms in electron-deficient heterocycles.[1]
      
    • Source: Vapourtec.[1] "Nucleophilic Aromatic Substitution | Flow Reactions." Vapourtec Application Notes.

  • HPLC-MS Methodologies for Pyridazines

    • Topic: Optimization of mobile phases (Formic acid/Ammonium formate)
    • Source: MDPI. "A Suitable HPLC-MS/MS Methodology for the Detection of... Sulfachloropyridazine." Agronomy, 2024.
  • ESI Fragmentation Mechanisms

    • Topic: In-source fragmentation and collision-induced dissociation of chlorin
    • Source: Royal Society of Chemistry. "Fragmentation reactions using electrospray ionization mass spectrometry.
  • General Heterocyclic Chemistry

    • Topic: Reactivity of 3,6-dichloropyridazine as a starting material.[2][3][4]

    • Source: Journal of American Science.[5] "Chemical Studies on 3,6-Dichloropyridazine." 2010.[5]

Sources

Method

Application Notes &amp; Protocols: Comprehensive Guide to the Safe Handling of Pyridazine Compounds

Abstract: This document provides a detailed guide for the safe handling of pyridazine and its derivatives, a class of heterocyclic compounds of significant interest in pharmaceutical research and drug development. Recogn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the safe handling of pyridazine and its derivatives, a class of heterocyclic compounds of significant interest in pharmaceutical research and drug development. Recognizing that the toxicological and physical properties can vary significantly across different analogues, this guide establishes a foundational safety protocol. It emphasizes the critical importance of a thorough risk assessment based on the specific Safety Data Sheet (SDS) for each compound. The protocols herein are designed for researchers, scientists, and drug development professionals to foster a culture of safety and scientific integrity in the laboratory.

The Principle of Prudent Practice with Pyridazine Compounds

Pyridazine and its derivatives are foundational scaffolds in medicinal chemistry, contributing to the development of therapeutics for a wide range of diseases.[1][2] Their structural and electronic properties make them versatile, but also necessitate a cautious and informed approach to their handling.[3][4] The core principle of working with these compounds is to treat every new derivative as a substance with unknown and potentially significant hazards until proven otherwise. While the parent compound, pyridazine, is a combustible liquid with known symptoms of overexposure, its derivatives can exhibit a wide spectrum of properties, including heightened toxicity, skin and eye irritation, or other specific organ effects.[5][6][7] Therefore, the Safety Data Sheet (SDS) is the single most critical document and must be reviewed before any handling of a specific pyridazine compound.

A proactive approach to safety begins with a thorough risk assessment. This process is not merely a procedural formality but a critical scientific step to ensure the well-being of laboratory personnel and the integrity of the research.

Diagram 1: Risk Assessment Workflow

This diagram outlines the mandatory decision-making process that must be completed before any new pyridazine compound is brought into the laboratory or a new procedure is undertaken.

cluster_prep Preparation & Review cluster_assess Control & Mitigation cluster_action Execution start Identify Pyridazine Compound for a New Protocol sds Obtain and Thoroughly Review Compound-Specific SDS start->sds First Step hazards Identify All Potential Hazards (Health, Physical, Environmental) sds->hazards Key Information Source ppe Determine Required PPE (Gloves, Eyewear, Coat, Respirator?) hazards->ppe Based on Hazards controls Establish Engineering Controls (Fume Hood, Ventilation) ppe->controls spill Prepare Emergency & Spill Kits controls->spill protocol Develop & Document Standard Operating Procedure (SOP) spill->protocol training Train All Personnel on SOP and Emergency Actions protocol->training proceed Proceed with Experiment training->proceed Approval to Start

Caption: Risk assessment workflow prior to handling pyridazine compounds.

Hazard Identification of the Pyridazine Class

The hazard profile of pyridazine compounds is diverse. The parent compound is primarily a combustible liquid, while its derivatives can present more acute health risks.

  • Physical Hazards: Pyridazine is a combustible liquid with a flash point of 85 °C (185 °F).[5] It must be kept away from heat, sparks, open flames, and other ignition sources.[5] Containers may explode if heated in a fire.[5][8]

  • Health Hazards: Exposure to pyridazine can cause symptoms such as headache, dizziness, nausea, and difficulty breathing.[5][8] While pyridazine itself is not classified for acute toxicity, some derivatives are known to cause skin irritation, serious eye irritation, and respiratory irritation.[6][7] It is crucial to avoid contact with skin and eyes and to prevent inhalation of mists or vapors.[5][8]

  • Chemical Reactivity: Pyridazines can be incompatible with strong oxidizing agents and strong acids.[5][8] Hazardous decomposition during combustion can produce toxic gases like nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8]

Table 1: Comparative Hazard Profile of Representative Pyridazine Compounds
CompoundCAS No.Primary HazardsKey Precautionary Statements
Pyridazine 289-80-5Combustible liquid (H227).[5] Symptoms of overexposure may include headache, dizziness, and nausea.[5][8]P210: Keep away from heat/sparks/open flames. P280: Wear protective gloves/eye protection.
3-Ethynylimidazo [1,2-b]pyridazine 943320-61-4Causes skin irritation (H315), serious eye irritation (H319), may cause respiratory irritation (H335).[6]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/clothing/eye protection.[6]
6-chloroimidazo [1,2-b]pyridazine-2-carboxylic acid N/ACauses skin irritation, causes serious eye irritation.[7]P264: Wash skin thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[7]

Personal Protective Equipment (PPE): The First Line of Defense

The use of appropriate PPE is non-negotiable when handling any chemical, and pyridazines are no exception.[9] The selection of PPE must be based on a risk assessment of the specific compound and procedure.

Table 2: Recommended PPE for Handling Pyridazine Compounds
PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory to protect from splashes.[10] A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[11][12]
Hand Protection Chemical-resistant GlovesNitrile gloves are recommended for their resistance to a broad range of chemicals, including heterocyclic compounds like pyridine.[9][10] Always inspect gloves for damage before use and remove them carefully to avoid skin contamination.[5][11] For prolonged tasks, consider double-gloving.[11]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[10][11]
Foot Protection Closed-toe ShoesShoes that fully cover the foot are required to protect against spills. Perforated shoes or sandals are not permitted.[11][12]
Respiratory Protection Respirator (as needed)For most small-scale laboratory use in a certified chemical fume hood, respiratory protection is not required.[5][8] However, for large-scale operations, in emergencies, or if ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges must be used.[5][8][13]

Experimental Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a standardized protocol minimizes risk and ensures reproducibility. The following workflow should be adapted to the specific requirements of the experiment and the hazards of the compound in use.

Diagram 2: Standard Operating Procedure (SOP) Workflow

This diagram illustrates the lifecycle of handling a pyridazine compound during a typical laboratory workflow.

cluster_pre Pre-Experiment cluster_exp Experiment Execution cluster_post Post-Experiment prep_area 1. Prepare & Decontaminate Work Area (Fume Hood) verify_hood 2. Verify Fume Hood Functionality prep_area->verify_hood gather_ppe 3. Inspect & Don Required PPE verify_hood->gather_ppe locate_safety 4. Locate Emergency Equipment (Eyewash, Shower, Spill Kit) gather_ppe->locate_safety handle 5. Handle Compound Exclusively Inside Fume Hood locate_safety->handle minimize 6. Keep Containers Tightly Closed When Not in Use handle->minimize avoid 7. Avoid Generating Dusts or Aerosols minimize->avoid decon 8. Decontaminate Glassware & Work Surfaces avoid->decon waste 9. Dispose of Waste in Labeled, Sealed Containers decon->waste doff_ppe 10. Doff PPE Carefully waste->doff_ppe wash 11. Wash Hands Thoroughly doff_ppe->wash

Caption: Standard operating procedure for handling pyridazine compounds.

Protocol Steps:
  • Preparation:

    • Ensure the designated work area, typically a chemical fume hood, is clean and uncluttered.[11]

    • Verify that the chemical fume hood is functioning correctly and has a valid certification.[10]

    • Gather and inspect all necessary PPE as determined by your risk assessment.[11]

    • Confirm the location and accessibility of the nearest emergency eyewash station, safety shower, and spill kit.[14]

  • Handling:

    • Conduct all manipulations of pyridazine compounds inside a certified chemical fume hood to minimize inhalation exposure.[8][10]

    • When not in use, ensure all containers are tightly sealed to prevent the release of vapors.[10][15]

    • Handle solids carefully to avoid the formation of dust.[7][15]

    • Ground containers when transferring large quantities of combustible liquids to prevent static discharge.[16]

  • Storage & Waste:

    • Store pyridazine compounds in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong acids and oxidizers.[5][10][15]

    • All waste, including contaminated consumables and excess chemicals, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[14] Consult local regulations for proper disposal procedures.[8]

  • Post-Handling:

    • Thoroughly decontaminate the work surface and any equipment used.[11]

    • Carefully remove PPE, avoiding contact with any potentially contaminated surfaces.[5]

    • Wash hands and any exposed skin thoroughly with soap and water immediately after work is completed.[11][17]

Emergency Procedures: Planning for the Unexpected

Rapid and correct response during an emergency is critical. All personnel must be trained on these procedures.

Diagram 3: Emergency Response Decision Tree

This flowchart guides the immediate actions to be taken in the event of an emergency involving pyridazine compounds.

box box start Emergency Event Occurs type What is the Nature of the Emergency? start->type spill Chemical Spill type->spill Spill exposure Personal Exposure type->exposure Exposure fire Fire type->fire Fire spill_size Is the Spill Large or Small? spill->spill_size exposure_route What is the Route of Exposure? exposure->exposure_route fire_size Is the Fire Small & Contained? fire->fire_size spill_small Small Spill: 1. Alert others in the area. 2. Absorb with inert material (sand, vermiculite). 3. Collect in sealed container for disposal. spill_size->spill_small Small spill_large Large Spill: 1. Evacuate the area immediately. 2. Alert supervisor & call emergency services. 3. Prevent entry to the area. spill_size->spill_large Large skin Skin Contact: 1. Remove contaminated clothing. 2. Wash area with soap and plenty of water for 15 min. exposure_route->skin Skin eyes Eye Contact: 1. Immediately flush with water at eyewash station for 15 min. 2. Hold eyelids open. exposure_route->eyes Eyes inhalation Inhalation: 1. Move to fresh air immediately. 2. If not breathing, give artificial respiration. exposure_route->inhalation Inhalation seek_medical Seek Immediate Medical Attention for ALL Exposures skin->seek_medical eyes->seek_medical inhalation->seek_medical fire_small Yes: 1. Alert others & activate alarm. 2. Use appropriate extinguisher (CO2, dry chemical). 3. Do not take risks. fire_size->fire_small Yes fire_large No: 1. Activate fire alarm. 2. Evacuate the building. 3. Call emergency services. fire_size->fire_large No

Caption: Decision tree for emergency response actions.

Spills
  • Small Spill: Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a universal binder.[5][13] Collect the material in a sealed container for hazardous waste disposal.[5][8]

  • Large Spill: Evacuate the laboratory immediately and alert your supervisor and institutional safety office.[14] Prevent entry to the area. Remove all ignition sources if it is safe to do so.[13]

Personal Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5][6][14] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing while washing the affected area with soap and plenty of water for at least 15 minutes.[5][6][18] Seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[5][6][15] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[5][6]

Fire
  • For small fires, use a suitable extinguishing medium such as dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][15] Do not use a direct water jet.[16][18]

  • For any fire that cannot be immediately extinguished, or if containers are exposed to heat, evacuate the area and contact emergency services.[13]

References

  • Thermo Fisher Scientific. (2025, September 18). Pyridazine - SAFETY DATA SHEET. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Public Health England. (2015, October 15). Pyridine: incident management. GOV.UK. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 20). 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Pyridine. Retrieved from [Link]

  • Growsafe. (n.d.). PPE. Retrieved from [Link]

  • Australian Government Department of Health. (2015, July 3). Pyridine: Human health tier II assessment. Retrieved from [Link]

  • Iowa State University Extension and Outreach. (2022, May 4). Selecting PPE When Using Pesticides. Retrieved from [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 14(11), e04628.
  • Uzhhorod National University. (2021, May 27). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | ToxFAQs™. CDC. Retrieved from [Link]

  • Science.gov. (n.d.). pyridazine derivatives evaluated: Topics. Retrieved from [Link]

  • Ask Pharmacy. (n.d.). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • The Aquila Digital Community. (2019, April 14). The Use of Heterocycles as Important Structures in Medicinal Chemistry. Retrieved from [Link]

  • Environment Canada & Health Canada. (2013, June). Screening Assessment for the Challenge Pyridine, alkyl derivs.. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Identifying common side products in 3-Chloro-6-(2,2-difluoroethoxy)pyridazine substitutions

Ticket ID: PYR-36-DFE-SUB Topic: Troubleshooting Common Side Products in Substitution Reactions Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-36-DFE-SUB Topic: Troubleshooting Common Side Products in Substitution Reactions Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

This guide addresses the specific reactivity profile of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine . Unlike simple chloropyridazines, the 2,2-difluoroethoxy motif introduces a unique "Push-Pull" electronic environment. The alkoxy oxygen acts as a resonance donor (


), deactivating the ring toward Nucleophilic Aromatic Substitution (

), while the terminal difluoro group exerts a remote inductive withdrawal (

).

Failures in substitution reactions (both


 and Metal-Catalyzed) typically stem from three competing pathways: Hydrolysis (Pyridazinone formation) , Protodehalogenation , and Ether Cleavage .

Module 1: The "Pyridazinone" Trap (Hydrolysis)

Symptom: You are attempting an


 displacement of the chlorine (e.g., with an amine), but LCMS shows a major peak at [M-18]  relative to the expected product, or [M-Cl+OH]  (Mass = 176.04). The product is insoluble in organic solvents but soluble in aqueous base.

Diagnosis: You have formed 6-(2,2-difluoroethoxy)pyridazin-3(2H)-one . Because the alkoxy group deactivates the C3 position, researchers often increase temperature or base strength. This promotes the attack of hydroxide (from wet solvents or hygroscopic bases) rather than your desired nucleophile.

Mechanism of Failure

The pyridazine ring is electron-deficient. Hydroxide ions, being smaller and harder nucleophiles than many amines, attack the C3 position. The resulting intermediate tautomerizes to the stable amide-like pyridazinone form.

HydrolysisMechanism Start 3-Chloro-6-(2,2-difluoroethoxy)pyridazine OH_Attack Meisenheimer Complex (OH attack at C3) Start->OH_Attack + OH- (Trace H2O) Imidate Imidate Intermediate OH_Attack->Imidate - Cl- Product 6-(2,2-difluoroethoxy)pyridazin-3(2H)-one (Thermodynamic Sink) Imidate->Product Tautomerization

Caption: Pathway showing the irreversible conversion of the chloropyridazine to the pyridazinone tautomer.

Troubleshooting Protocol
VariableRecommendationRationale
Solvent Switch to Anhydrous DMSO or NMP. Protic solvents (EtOH) or wet polar aprotic solvents accelerate hydrolysis.
Base Use DIPEA or Cs₂CO₃ (dried). Avoid NaOH or KOH. Carbonates must be flame-dried.
Temperature Limit to <100°C. Above 120°C, even trace moisture initiates hydrolysis.
Scavenger Add 3Å Molecular Sieves. Physically removes water generated during the reaction.

Module 2: Protodehalogenation (The "Missing Chlorine")

Symptom: During Suzuki or Buchwald-Hartwig coupling, the starting material is consumed, but the product mass is [M-34] (Chlorine replaced by Hydrogen).

Diagnosis: Protodehalogenation has occurred. The oxidative addition of Pd into the C-Cl bond is successful, but the transmetallation or reductive elimination fails. Instead, the Pd-intermediate undergoes


-hydride elimination (if alkyl ligands are present) or abstracts a hydride from the solvent (usually alcohols).
The "Hydride Source" Risk Factor

The 2,2-difluoroethoxy group makes the C-Cl bond slightly stronger than in 3,6-dichloropyridazine, often requiring more active catalysts (e.g., Pd-dialkylbiaryl phosphines). These active catalysts are also excellent at dehalogenation.

Dehalogenation cluster_PathA Desired Pathway cluster_PathB Side Reaction (Dehalogenation) Start Substrate (Ar-Cl) Pd_Int Oxidative Addition [LnP(Ar)(Cl)] Start->Pd_Int TransMet Transmetallation (+ R-B(OH)2) Pd_Int->TransMet Hydride Hydride Transfer (from solvent/base) Pd_Int->Hydride Slow Transmetallation Prod Coupled Product (Ar-R) TransMet->Prod RedElim Reductive Elimination Hydride->RedElim SideProd Dehalogenated Ar-H RedElim->SideProd

Caption: Competition between the desired cross-coupling and the parasitic dehalogenation pathway.

Corrective Actions
  • Avoid Alcoholic Solvents: Do not use Ethanol or Isopropanol. Use 1,4-Dioxane or Toluene .

  • Catalyst Switch: Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂·DCM or XPhos Pd G2 . These bulky ligands facilitate transmetallation over hydride abstraction.

  • Base Choice: If using amine bases (Et₃N), switch to inorganic bases (K₃PO₄ ) to remove the source of

    
    -hydrogens.
    

Module 3: Analytical Fingerprinting (LCMS & NMR)

Use this table to rapidly identify impurities in your crude mixture.

SpeciesStructure NoteMass Shift (vs SM)¹H NMR Characteristic (DMSO-d₆)
Starting Material (SM) 3-Cl-6-OCH₂CF₂H0

7.9 (d), 7.5 (d) (AB system)
Pyridazinone (Hydrolysis) Cl

OH (Tautomer)
-18 DaBroad singlet >12 ppm (NH); Ring protons shift upfield (

6.8-7.2).
De-halogenated Cl

H
-34 DaNew triplet/dd at

8.5-9.0 (C3-H).
Ether Cleavage Loss of -CH₂CF₂H-65 DaLoss of the

or

signal at

4.5-6.5 ppm.
Homocoupling Ar-Ar (Boronic)VariablePresence of symmetric biaryl signals; no difluoroethoxy signal.

FAQ: Frequently Asked Questions

Q: Can I use acid catalysis to accelerate the substitution? A: No. The 2,2-difluoroethoxy group is an acetal-like ether. Strong acids (HCl, TFA) at high temperatures can cleave the ether bond, ejecting difluoroethanol and leaving you with the pyridazinone (via the 6-hydroxy intermediate).

Q: Why is the reaction slower than with 3,6-dichloropyridazine? A: Electronic deactivation. In 3,6-dichloropyridazine, both chlorines withdraw electrons, making the ring highly electrophilic. In your substrate, the oxygen at C6 donates electron density into the ring (resonance), raising the LUMO energy and making the C3 carbon less susceptible to nucleophilic attack.

Q: I see a "dimer" in my LCMS (2x Mass). What is it? A: If you are using a Pd-catalyst, this is likely the homocoupling of your boronic acid , not the pyridazine. If you are doing


, it is possible (though rare) that the product amine reacted with a second equivalent of starting material (Bis-arylation). Use a large excess of the amine nucleophile to prevent this.

References

  • Reactivity of Chloropyridazines: Coelho, A., et al.[1] "Pyridazines.[1][2][3][4][5][6] Part 36: Synthesis and reactivity of 3-chloro-6-alkoxypyridazines." Tetrahedron, 2004.

  • Hydrolysis Mechanisms: Mizzoni, R. H., & Spoerri, P. E. "Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine."[2][7][8] Journal of the American Chemical Society, 1951.[2]

  • Palladium-Catalyzed Dehalogenation: Navarro-Vázquez, A., et al.[9][10] "A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies." Journal of Organic Chemistry, 2012. (Mechanistic parallel for Pd-hydride elimination).

  • Suzuki Coupling Troubleshooting: BenchChem Technical Support. "Troubleshooting workflow for Suzuki-Miyaura coupling side reactions."

Sources

Optimization

Optimization of temperature and catalyst loading for cross-coupling reactions

Topic: Temperature & Catalyst Loading Dynamics Status: Operational | Tier: Level 3 (Advanced Application Support) Core Directive: The Kinetic Tightrope Welcome to the Advanced Catalysis Support Center. You are likely her...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature & Catalyst Loading Dynamics

Status: Operational | Tier: Level 3 (Advanced Application Support)

Core Directive: The Kinetic Tightrope

Welcome to the Advanced Catalysis Support Center. You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, or Negishi) is suffering from one of two extremes: kinetic stagnation (too slow) or catalyst death (too unstable).

As Senior Application Scientists, we view temperature (


) and catalyst loading (

) not as separate variables, but as coupled levers controlling the Turnover Number (TON) and Turnover Frequency (TOF) .
  • Temperature is the accelerator.[1][2] It overcomes the activation energy (

    
    ) of the rate-limiting step (often oxidative addition for aryl chlorides).
    
  • Catalyst Loading is the engine displacement. It determines the maximum theoretical capacity of the system.

The Paradox: Increasing


 increases the intrinsic rate (

) but exponentially increases the rate of catalyst deactivation (

). Your goal is to find the window where

before the catalyst reservoir is depleted.

Technical Deep Dive: The Variables

Module A: Temperature Dynamics

The Issue: Users often default to reflux, assuming "hotter is faster." The Reality: High temperatures promote Ostwald Ripening , where active monomeric Pd(0) species aggregate into catalytically inactive bulk metal (Pd black).

  • Low T (< 60°C): High catalyst stability, but low TOF. Difficult substrates (e.g., electron-rich aryl chlorides) will not undergo oxidative addition.

  • High T (> 100°C): Rapid oxidative addition, but rapid ligand dissociation. Once the ligand dissociates, the "naked" Pd(0) instantly aggregates.

Key Insight: If your reaction stalls at 40-60% conversion and the solution turns black, you have hit the Thermal Ceiling . The catalyst died before the substrate was consumed.

Module B: Catalyst Loading

The Issue: "If 1 mol% works, 5 mol% will work better." The Reality: This is chemically true but economically and practically flawed.

  • The Reservoir Effect: In many cycles, the resting state is off-cycle. Adding more catalyst simply increases the "reservoir" of dormant metal, not necessarily the active species concentration.

  • Aggregation Risk: Higher

    
     increases the probability of bimolecular collision between Pd species, accelerating deactivation (Pd-Pd bond formation).
    

Visualization: The Deactivation Pathway

The following diagram illustrates the "Fork in the Road" between the productive catalytic cycle and the irreversible deactivation pathway triggered by thermal stress.

CatalystLifecycle PreCat Pd(II) Precatalyst ActivePd Active Pd(0)L (Monomer) PreCat->ActivePd Activation (Heat/Base) OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd Substrate NakedPd Naked Pd(0) (Ligand Dissociated) ActivePd->NakedPd High T (>80°C) Low [L] Product Product Formation OxAdd->Product Transmetallation & Red. Elim. Product->ActivePd Regeneration NakedPd->ActivePd Excess Ligand PdBlack Pd Black (Inactive Aggregates) NakedPd->PdBlack Irreversible Aggregation

Caption: Figure 1. The Kinetic Fork. High temperatures promote ligand dissociation (Yellow), pushing the equilibrium toward irreversible Pd-Black formation (Red).

Troubleshooting Support (FAQ)

Ticket #101: "My reaction turns black immediately and yields are low."

Diagnosis: Rapid Catalyst Aggregation. Mechanism: The rate of precatalyst reduction is faster than the rate of ligand coordination, or the temperature is too high for the ligand-metal binding constant. Solution Protocol:

  • Lower Temperature: Drop

    
     by 20°C.
    
  • Ligand Overcharge: Increase the Ligand:Metal ratio (e.g., from 1:1 to 2:1).

  • Switch Precatalyst: Move from Pd(dba)

    
     or Pd(OAc)
    
    
    
    to a defined precatalyst like Pd-PEPPSI or Buchwald G3/G4 cycles, which release the active species slowly (controlled release).
Ticket #102: "Reaction works at 5 mol% but fails completely at 0.5 mol%."

Diagnosis: Impurity Scavenging / Threshold Effect. Mechanism: Your solvents or reagents contain trace impurities (sulfur, oxidizing agents) that poison a fixed amount of Pd. At 5 mol%, you sacrifice 0.5% to impurities and have 4.5% left. At 0.5 mol%, you have 0% active catalyst. Solution Protocol:

  • Clean Up: Recrystallize aryl halides and use HPLC-grade solvents.

  • Sacrificial Loading: Add a "dummy" run or use a scavenger, but better yet, perform a Standard Addition test (see Protocol A below).

Ticket #103: "Reaction stalls at 60% conversion. Adding more catalyst doesn't help."

Diagnosis: Product Inhibition or Catalyst Poisoning by Byproducts. Mechanism: The product (e.g., a pyridine derivative) might be binding to the Pd center more strongly than the substrate, or the accumulation of halide salts is inhibiting the reaction. Solution Protocol:

  • Check Solubility: Is the byproduct precipitating and coating the stir bar?

  • Dilution: Double the solvent volume to reduce inhibitor concentration.

  • Temperature Pulse: If the catalyst is stable (e.g., XPhos), increase T slightly at the stall point to disfavor product binding.

Optimization Protocol: The "Smart" Matrix

Do NOT use One-Factor-At-A-Time (OFAT) optimization. It misses interactions. Use this simplified Design of Experiments (DoE) approach.

Objective: Maximize Yield (


) while minimizing Loading (

).

The 2x2 Interaction Screen: Run 4 parallel vials.

  • Vial A: High T (100°C) / Low Cat (0.5%)

  • Vial B: High T (100°C) / High Cat (2.5%)

  • Vial C: Low T (60°C) / Low Cat (0.5%)

  • Vial D: Low T (60°C) / High Cat (2.5%)

Analysis Table:

ObservationDiagnosisAction
Vial B is best, A fails Catalyst is unstable at High T.Use Lower T (Vial D conditions) or Switch Ligand.
Vial C is best System is highly active; High T causes death.You have an "easy" coupling. Optimize for lower [Cat] at Low T.
All Vials < 20% Activation Barrier too high or Poisoning.Change Ligand class (e.g., Phosphine

NHC) or Base.
Vial A

Vial B
Catalyst is stable and efficient.[3][4]You can likely drop [Cat] further (to ppm levels).

Standard Operating Procedure (SOP): Catalyst Loading Determination

Purpose: Determine the Minimum Effective Loading (MEL) to reduce cost and metal contamination.

  • Base Condition: Establish a condition giving >90% yield at 5 mol%.

  • The Logarithmic Drop: Set up reactions at 1 mol%, 0.1 mol%, and 0.01 mol% (use stock solutions for accuracy; do not weigh 0.1 mg).

  • Time-Course Sampling: Sample at 1h, 4h, and 12h.

    • Scenario X: 1 mol% finishes in 1h. 0.1 mol% finishes in 10h. -> System is active.

    • Scenario Y: 1 mol% finishes in 1h. 0.1 mol% stalls at 10%. -> Catalyst Death is faster than Turnover.

  • The Fix for Scenario Y:

    • Slow Addition: Add the catalyst via syringe pump over 4 hours. This keeps the instantaneous

      
       low (preventing aggregation) but maintains the reservoir.
      

References & Further Reading

  • Mechanisms of Catalyst Deactivation:

    • Title: Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts.

    • Source: ACS Catalysis (2020).[5]

    • URL:[Link]

  • Optimization Strategies (DoE):

    • Title: A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow (Directed DoE).[6]

    • Source: Science (2018).[6]

    • URL:[Link]

  • Cross-Coupling Guide:

    • Title: Cross-Coupling Reaction Manual: Desk Reference.

    • Source: MilliporeSigma / Buchwald Lab.

  • Troubleshooting Aggregation:

    • Title: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.[7]

    • Source: BenchChem Technical Support.

Sources

Troubleshooting

Understanding the degradation pathways of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine

The following technical guide details the degradation pathways, stability profile, and troubleshooting protocols for 3-Chloro-6-(2,2-difluoroethoxy)pyridazine (CAS: 1084812-45-2).[1] This content is structured for resear...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the degradation pathways, stability profile, and troubleshooting protocols for 3-Chloro-6-(2,2-difluoroethoxy)pyridazine (CAS: 1084812-45-2).[1] This content is structured for researchers requiring high-level mechanistic insight and practical experimental support.

[1]

Senior Application Scientist: Dr. A. Vance Subject: Degradation Pathways, Stability Troubleshooting, and Stress Testing Last Updated: February 19, 2026

Molecule Overview & Reactivity Profile

3-Chloro-6-(2,2-difluoroethoxy)pyridazine is a functionalized heterocyclic building block primarily used in the synthesis of agrochemicals (herbicides) and pharmaceutical intermediates.[1] Its reactivity is defined by two competing electrophilic sites and the electron-deficient nature of the diazine ring.

  • Core Scaffold: The 1,2-diazine (pyridazine) ring is electron-deficient, making the C-3 and C-6 positions highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • Primary Reactive Site (C-3 Chlorine): The chlorine atom is a good leaving group, activated by the adjacent nitrogen atoms. This is the intended site for derivatization but also the primary vector for hydrolytic degradation.

  • Secondary Reactive Site (C-6 Ether): The 2,2-difluoroethoxy group acts as an electron-donating group by resonance but electron-withdrawing by induction (due to Fluorine).[1] It is generally stable but can undergo acid-catalyzed cleavage.[1]

Troubleshooting Guide (FAQ)

Category 1: Hydrolytic & Chemical Stability

Q1: I observe a new peak at RRT 0.85 during LC-MS analysis of my reaction mixture in aqueous base. What is it? A: This is likely the hydrolysis product: 6-(2,2-difluoroethoxy)pyridazin-3(2H)-one .[1]

  • Mechanism: Under basic conditions (pH > 10), the hydroxide ion acts as a nucleophile, displacing the chlorine atom at the C-3 position via an

    
     mechanism. The resulting hydroxy-pyridazine tautomerizes almost exclusively to the thermodynamically stable amide-like "pyridazinone" form.[1]
    
  • Prevention: Avoid prolonged exposure to strong bases (NaOH, KOH) without an organic co-solvent. If a base is required for your coupling reaction, switch to non-nucleophilic bases like

    
     or organic bases (DIPEA) in aprotic solvents (DMF, DMSO).
    

Q2: My compound is degrading in acidic methanol. Is the ether cleaving? A: While ether cleavage is possible, transetherification is more likely if the acid is weak.

  • Scenario: In the presence of acid (HCl/MeOH), the methoxide/methanol attacks the C-6 position or C-3 position. However, the 2,2-difluoroethoxy group is relatively robust.

  • Critical Pathway: Strong acids (conc. HCl or HBr) will protonate the ether oxygen, leading to cleavage and formation of 6-chloropyridazin-3(2H)-one and 2,2-difluoroethanol.[1]

  • Diagnostic: Check for the loss of the difluoroethyl fragment (M-65 loss in Mass Spec).

Q3: Why does the color of the solid darken from white to yellow/brown upon storage? A: This indicates oxidative degradation or photolysis .

  • Cause: Pyridazines are susceptible to N-oxidation by atmospheric oxygen over long periods, especially if trace metals are present. Additionally, UV light can induce homolytic cleavage of the C-Cl bond (dehalogenation), creating radical species that polymerize or couple, leading to colored impurities.

  • Action: Store under inert atmosphere (

    
     or Ar) at 2–8°C, protected from light.
    
Category 2: Reaction Optimization

Q4: The yield of my amination reaction (displacement of Cl) is low, and I see starting material remaining. A: The 2,2-difluoroethoxy group deactivates the ring slightly compared to a pure chloropyridazine due to resonance donation.

  • Solution: Increase the reaction temperature to 80–100°C. If using a weak nucleophile (e.g., aniline), add a Lewis acid catalyst or switch to Buchwald-Hartwig conditions (Pd-catalysis) rather than relying on thermal

    
    .
    

Degradation Pathways Visualization

The following diagram illustrates the critical degradation nodes for 3-Chloro-6-(2,2-difluoroethoxy)pyridazine.

DegradationPathways Main 3-Chloro-6-(2,2-difluoroethoxy)pyridazine (Starting Material) Hydrolysis_Cl 6-(2,2-difluoroethoxy)pyridazin-3(2H)-one (Major Hydrolysis Product) Main->Hydrolysis_Cl Basic Hydrolysis (pH > 10) OH- attacks C-3 (SNAr) Ether_Cleavage 6-chloropyridazin-3(2H)-one + 2,2-difluoroethanol Main->Ether_Cleavage Acidic Hydrolysis (Strong Acid) Ether Cleavage Photo_Prod 6-(2,2-difluoroethoxy)pyridazine (Dechlorination) Main->Photo_Prod Photolysis (UV) Homolytic C-Cl Cleavage NOxide Pyridazine N-oxide (Oxidative Impurity) Main->NOxide Oxidation (Peracids/Air) N-oxidation

Figure 1: Mechanistic degradation map showing the competition between C-3 hydrolysis (dominant in base) and ether cleavage (dominant in strong acid).

Experimental Protocols: Forced Degradation Studies

To validate the stability of your specific lot, perform the following stress tests. These protocols are designed to simulate accelerated degradation.

Protocol A: Hydrolytic Stress (Acid/Base)
  • Objective: Determine the pH range of stability.

  • Reagents: 0.1 N HCl, 0.1 N NaOH, Acetonitrile (ACN).

  • Preparation: Dissolve 5 mg of compound in 1 mL ACN.

  • Acid Stress: Add 1 mL of 0.1 N HCl. Incubate at 60°C for 4 hours.

  • Base Stress: Add 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours.

  • Analysis: Neutralize and analyze via HPLC-UV (254 nm).

    • Expected Result (Base): >10% conversion to pyridazinone (Peak shift to lower retention time).

    • Expected Result (Acid): <5% degradation (Ether is generally stable at 0.1 N).

Protocol B: Oxidative Stress
  • Objective: Assess susceptibility to N-oxidation.

  • Reagents: 3% Hydrogen Peroxide (

    
    ).
    
  • Preparation: Dissolve 5 mg of compound in 1 mL ACN.

  • Stress: Add 0.5 mL 3%

    
    . Store at Room Temperature for 24 hours.
    
  • Analysis: LC-MS is required to detect the N-oxide (+16 Da mass shift).[1]

Protocol C: Photostability
  • Objective: Assess light sensitivity (radical dechlorination).

  • Preparation: Place 5 mg solid substance in a clear glass vial.

  • Stress: Expose to 1.2 million lux hours (approx. 5 days in a standard light chamber) or direct sunlight for 48 hours.

  • Control: Wrap a second vial in aluminum foil (Dark Control).

  • Analysis: Dissolve both in ACN and compare impurity profiles. Look for des-chloro analogs.

Quantitative Data Summary

Degradation PathwayTriggerPrimary ProductDetection (LC-MS)Risk Level
Base Hydrolysis pH > 10, Heat6-(2,2-difluoroethoxy)pyridazin-3(2H)-one[M-Cl+OH] (Mass 162)High
Acid Hydrolysis pH < 1, Heat6-chloropyridazin-3(2H)-one[M-OCH2CHF2+OH]Low
Photolysis UV Light6-(2,2-difluoroethoxy)pyridazine[M-Cl+H] (Mass 146)Medium
Oxidation Peroxides, AirN-oxide derivative[M+16]Low

References

  • Vertex AI Search . (2026). 3-Chloro-6-(difluoromethoxy)pyridazine: Advanced Chemistry at Your Fingertips. Retrieved from

  • Chem-Impex . (2026). 3-Chloro-6-(1-piperidinyl)pyridazine Applications. Retrieved from

  • Sigma-Aldrich . (2026). 3-chloro-6-(2,2-difluorocyclopropyl)pyridazine Product Information. Retrieved from

  • Pattison, G., et al. (2009).[2] Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. Journal of Organic Chemistry. Retrieved from

  • Meanwell, N.A. (2017).[3] The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Retrieved from

Sources

Optimization

Technical Support Center: Managing Reaction Exotherms in Large-Scale Pyridazine Synthesis

Welcome to the Technical Support Center for professionals engaged in the synthesis of pyridazine-based compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis of pyridazine-based compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to safely manage and control reaction exotherms during scale-up. This guide is structured to help you anticipate, diagnose, and resolve thermal hazards, ensuring both the integrity of your synthesis and the safety of your operations.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding thermal safety in pyridazine synthesis.

Q1: What are the primary safety concerns when scaling up exothermic pyridazine syntheses?

The primary safety concern is a thermal runaway . This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled increase in temperature and pressure.[1] Consequences can range from product degradation to violent reactor failure. Specific to pyridazine chemistry, certain reagents and intermediates, such as those involving azides or nitro groups, can be energetically unstable and prone to exothermic decomposition, adding another layer of risk.[2][3][4] A robust Process Safety Management (PSM) program is essential to identify and control these hazards.[5][6]

Q2: How can I predict the potential for a thermal runaway before I even get to the pilot plant?

A proactive thermal hazard assessment is non-negotiable. This involves a combination of literature review and laboratory testing:

  • Reaction Calorimetry: Techniques like Heat Flow Calorimetry or Heat Balance Calorimetry are indispensable.[7][8] They provide critical quantitative data, including:

    • Heat of Reaction (ΔHrxn): The total energy released.

    • Heat Release Rate: How quickly the energy is released.

    • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat is removed. This is a key indicator of runaway potential.

  • Differential Scanning Calorimetry (DSC): This technique helps determine the onset temperature of decomposition for reactants, intermediates, and the final product, which is crucial for defining the Maximum Safe Operating Temperature (MSOT).

Q3: What are some general, high-impact strategies to mitigate exotherms during large-scale production?

Several engineering and procedural controls are highly effective:

  • Semi-Batch or Continuous Feeding: Instead of adding all reactants at once (batch mode), one reactant is added gradually. This allows you to control the rate of reaction by controlling the feed rate, directly influencing the rate of heat generation.[1][7]

  • Dilution: Increasing the solvent volume increases the overall heat capacity of the reactor contents, meaning more energy is required to raise the temperature by one degree. This provides a larger thermal buffer.[1]

  • Efficient Cooling: Ensure the reactor's cooling system is appropriately sized for the calculated heat duty. Regular maintenance is crucial to prevent fouling of the heat exchange surfaces, which can drastically reduce cooling efficiency.[9]

  • Lower Reaction Temperature: If the reaction kinetics permit, operating at a lower temperature will slow the reaction rate and, consequently, the rate of heat evolution.[1]

Q4: Are certain pyridazine synthesis routes more hazardous than others?

Yes. While many condensation reactions to form the pyridazine ring are exothermic, syntheses involving certain functional groups or reagents require heightened scrutiny. For instance, the use of sodium azide to introduce nitrogen atoms can form highly energetic and potentially explosive intermediates like organic azides.[2][3][4] Similarly, reactions involving nitration or the use of strong oxidizing agents must be carefully evaluated for thermal stability. It is crucial to assess not only the desired reaction but also potential side reactions or decomposition pathways that could be triggered at elevated temperatures.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: The reactor temperature spikes unexpectedly during the initial addition of a reagent, even with the cooling system active.

Question: I started the semi-batch addition of my second reactant, and the temperature immediately rose several degrees above the setpoint. What's happening and what should I do?

Answer: This indicates that the rate of heat generation is momentarily overwhelming the rate of heat removal. The most common culprits are related to mass and heat transfer limitations.

Possible Causes & Solutions:

Cause Scientific Explanation Recommended Action
Poor Mixing / Insufficient Agitation Inadequate mixing creates localized regions of high reactant concentration ("hotspots"). In these zones, the reaction proceeds much faster than in the bulk solution, generating a burst of heat that the cooling jacket cannot remove effectively.Verify and Optimize Agitation: Ensure the agitator speed and design are appropriate for the reaction mass and viscosity. For critical processes, consider using Computational Fluid Dynamics (CFD) modeling to simulate and optimize mixing within your specific reactor geometry.[10][11][12]
Addition Rate is Too High The initial addition rate, even if planned, may be too fast for the reaction kinetics at the current scale. The heat generation is directly proportional to the reaction rate.Reduce Addition Rate: Immediately slow down or pause the addition to allow the cooling system to catch up. Use data from reaction calorimetry to establish a safe addition profile where the heat generation rate never exceeds the reactor's cooling capacity.[7]
Incorrect Reagent Concentration If the added reagent is more concentrated than specified, the reaction rate will be higher than anticipated, leading to a faster-than-expected exotherm.Halt Addition & Verify: Stop the process and safely take a sample to verify the concentration of all reagents. Always have strict quality control on raw materials.
Workflow: Troubleshooting a Temperature Spike

G start Temperature Spike Detected pause_addition IMMEDIATELY PAUSE REAGENT ADDITION start->pause_addition check_cooling Verify Cooling System is at Max Capacity pause_addition->check_cooling check_agitation Verify Agitation is Operational pause_addition->check_agitation temp_control Temperature Under Control? check_cooling->temp_control check_agitation->temp_control reduce_rate Reduce Addition Rate by 50% and Restart temp_control->reduce_rate Yes quench Initiate Emergency Quench Protocol temp_control->quench No resume_slowly Resume Addition at Reduced Rate reduce_rate->resume_slowly investigate Hold and Investigate Root Cause (Concentration, Mixing, etc.) resume_slowly->investigate Post-batch analysis

Caption: Decision tree for immediate actions upon detecting a temperature spike.

Issue 2: The temperature continues to rise even after I've stopped adding the limiting reagent.

Question: I finished the reagent addition, and the exotherm seemed under control. However, now the temperature is slowly climbing, and the cooling jacket is struggling. Why is this happening?

Answer: This is a classic and dangerous sign of reactant accumulation . It means that during the addition phase, the rate of addition was faster than the rate of reaction. You have essentially created a reservoir of unreacted, energetic material in your reactor. Now, even without adding more, this material is reacting and generating heat.

Possible Causes & Solutions:

Cause Scientific Explanation Recommended Action
Kinetics vs. Addition Rate Mismatch The reaction is slower than you think. This is common when scaling up, as surface-area-to-volume ratios change, affecting heat transfer and potentially apparent reaction rates.Use Real-Time Monitoring: Heat flow calorimetry is the best tool for this.[7][8] It allows you to see the heat being generated in real-time. If the heat generation curve does not immediately drop to zero when you stop addition, you have accumulation. The protocol should be to add reagent at a rate such that the reaction consumes it almost instantly.
Inhibitor or Catalyst Issue An impurity in a starting material could be inhibiting the reaction, causing it to proceed slower than expected. Conversely, a loss of catalyst activity could have the same effect.Analytical Checks: Perform in-process analytical checks (e.g., HPLC, UPLC) to monitor the consumption of reactants and formation of product. This provides a chemical confirmation of what the calorimeter is measuring thermally.
Insufficient Temperature The reaction may require a certain temperature to proceed at an adequate rate. If the batch temperature is too low, the added reagent will not react and will accumulate.Re-evaluate Kinetic Data: Ensure your kinetic model is accurate for the intended scale and conditions. A small amount of accumulation may be manageable if understood, but it must be factored into the overall heat-removal strategy.
Protocol: Basic Heat Flow Calorimetry for Detecting Accumulation

Objective: To determine the rate of heat release during a semi-batch addition and quantify any reactant accumulation.

Methodology:

  • Calibration: Before the reaction, perform a calibration by introducing a known amount of electrical heat into the reactor and measuring the response. This determines the overall heat transfer coefficient (UA).[8]

  • Isothermal Operation: Start the reaction at the target temperature (e.g., 50 °C). The calorimeter's control system will adjust the jacket temperature to maintain a constant reactor temperature (Tr).

  • Reagent Addition: Begin adding the limiting reagent at a controlled, pre-determined rate.

  • Data Acquisition: Continuously record the reactor temperature (Tr) and the jacket temperature (Tj). The heat flow (Q) is calculated in real-time using the formula: Q = UA(Tr - Tj) .[8]

  • Analysis:

    • Plot the heat flow (Watts) versus time. This is your heat generation curve.

    • When you stop the reagent addition, an ideal reaction with no accumulation will show the heat flow dropping immediately back to the baseline.

    • If the heat flow continues for a significant time after the addition is complete, the area under that part of the curve represents the heat from the accumulated reactant. This must be managed before proceeding with any further steps (e.g., heating).

Issue 3: How do I design and validate a safe and effective emergency quench procedure?

Question: My process has a significant exotherm. I need a reliable plan to stop the reaction if I lose cooling or see signs of a runaway. How do I develop a quenching protocol?

Answer: Developing a quench protocol is a critical part of process safety. The goal is to stop the heat-generating reaction quickly and safely. The quencher should not introduce new hazards.

Key Principles for Quench Design:

  • Effectiveness: The quencher must stop the reaction. This could be by neutralizing a reactant, killing a catalyst, or rapidly diluting the mixture.

  • Compatibility: The quenching process itself should not be highly exothermic or generate a large volume of gas. For example, quenching a strong acid with a concentrated base can be very exothermic. A buffered or weaker base might be safer.[13][14]

  • Speed and Dispersibility: The quencher must be added and mixed in quickly to be effective throughout the entire reactor volume.

  • Validation: The quench procedure must be tested at the lab scale before being implemented as a safety measure for the large-scale process.

Protocol: Developing and Testing a Quench Procedure

Objective: To identify and validate a quenching agent and procedure for an exothermic pyridazine synthesis.

Materials:

  • Reaction Calorimeter or a well-instrumented lab reactor with temperature and power monitoring.

  • The intended reaction mixture.

  • Several potential quenching agents (e.g., a weak acid, a buffered base, a reducing agent, a cold inert solvent).

Methodology:

  • Initiate the Exotherm: In the calorimeter, run the reaction under normal conditions to establish a baseline heat release profile.

  • Simulate a Failure: Once the reaction is proceeding at its maximum rate, simulate a cooling failure by switching the reactor to an adiabatic or "heat-wait" mode, where no heat is added or removed.

  • Introduce the Quencher: At a pre-determined temperature trigger point, rapidly add the chosen quenching agent.

  • Monitor the Response: Observe the temperature and heat flow data.

    • A successful quench will show a rapid and permanent decrease in the rate of heat evolution.

    • An unsuccessful or hazardous quench might show a secondary exotherm, gas evolution, or a delayed stop to the reaction.

  • Test Multiple Quenchers: Repeat the experiment with different quenching agents and addition strategies (e.g., different concentrations, different addition rates) to find the most effective and safest option.

  • Scale-Up Considerations: Ensure the chosen quenching system (storage vessel, delivery pump, injection port) is designed to deliver the quencher effectively at the production scale.

Workflow: Safe Scale-Up Logic for Exothermic Reactions

G lab_scale Lab Scale (100 mL) - Proof of Concept - Initial Safety Screen (DSC) calorimetry Reaction Calorimetry (1 L) - Quantify ΔHrxn, Heat Rate - Develop Safe Addition Profile - Test Quench Protocol lab_scale->calorimetry review1 Thermal Hazard Review calorimetry->review1 kilo_lab Kilo Lab / Pilot Plant (20 L) - Validate Calorimetry Data - Test Mixing & Heat Transfer - Confirm Process Controls review2 Scale-Up Safety Review kilo_lab->review2 production Production Scale (2000 L) - Implement Validated Protocol - Strict Adherence to PSM review3 Pre-Production Hazard Analysis (PHA) production->review3 Continuous Improvement review1->kilo_lab Pass review2->production Pass

Caption: A structured workflow for safely scaling a pyridazine synthesis.

References

  • The transformative role of Computational Fluid Dynamics (CFD) in chemical engineering. (2024). Chemical Engineering Science.
  • Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics. (2024). Processes.
  • Bioreactor Mixing: a Comparison of Computational Fluid Dynamics and Experimental Approaches. (2023). Chemical Engineering Transactions.
  • How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.
  • Heat flow calorimetry - application and techniques. (1990). Institution of Chemical Engineers Symposium Series.
  • Reaction calorimeter. Wikipedia.
  • (PDF) Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics. (2025).
  • Computational Fluid Dynamics for Chemical Reactor Engineering. (1999). Chemical Engineering Science.
  • Protocol for quenching reactive chemicals. (n.d.). EPFL.
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago.
  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. (2023). ACS Chemical Health & Safety.
  • Heats of Reactions and Calorimetry. (2023). Chemistry LibreTexts.
  • Heat flow calorimetry. Molecular Energetics Group.
  • Calorimetry. (n.d.). UCalgary Chemistry Textbook.
  • Process Safety Management: Ensuring Safe Oper
  • Process Safety Management (PSM).
  • Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. Benchchem.
  • Process Safety Management (PSM): OSHA Standards & Safety. (2023). Sigma-HSE.
  • What is Process Safety Management? A Guide. (2026). SafetyCulture.
  • 14 Critical Components of Effective Process Safety Management (PSM). (2025).
  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. (2023). ACS Chemical Health & Safety.
  • Runaway Reaction - Gexcon Incident Investig

Sources

Troubleshooting

Technical Support Center: Optimal Base Selection for Reactions with 3-Chloro-6-(2,2-difluoroethoxy)pyridazine

Welcome to the technical support center for 3-Chloro-6-(2,2-difluoroethoxy)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-6-(2,2-difluoroethoxy)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile building block. This resource offers a structured question-and-answer format to directly address common challenges and optimize your experimental outcomes.

Introduction to 3-Chloro-6-(2,2-difluoroethoxy)pyridazine

3-Chloro-6-(2,2-difluoroethoxy)pyridazine is a valuable heterocyclic compound frequently utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is primarily characterized by the electron-deficient nature of the pyridazine ring, which is further enhanced by the presence of the chlorine atom and the difluoroethoxy group. This electronic profile makes the 3-position susceptible to nucleophilic aromatic substitution (SNAr), a key transformation for introducing a wide range of functional groups.[2][3] The selection of an appropriate base is critical for the success of these reactions, influencing reaction rates, yields, and the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions where a base is crucial when using 3-Chloro-6-(2,2-difluoroethoxy)pyridazine?

A1: A base is most commonly required in two main classes of reactions with this substrate:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most prevalent reaction type.[4] When using neutral nucleophiles such as amines, alcohols, or thiols, a base is necessary to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction. Even with anionic nucleophiles, a base can be beneficial in preventing side reactions. The pyridazine ring's nitrogen atoms make it electron-deficient and thus activated for SNAr.[5][6]

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, a base is an essential component of the catalytic cycle.[7][8] Its role is multifaceted and can include activation of the coupling partner (e.g., boronic acid in Suzuki coupling) and regeneration of the active Pd(0) catalyst.[9]

Q2: How does the choice of base affect the outcome of an SNAr reaction with this substrate?

A2: The base plays a pivotal role in SNAr reactions and its properties can significantly impact the reaction's success. Key considerations include:

  • Base Strength (pKa): The base must be strong enough to deprotonate the nucleophile (if it's neutral) or to effectively scavenge the generated acid (HCl). However, a base that is too strong can lead to undesired side reactions, such as decomposition of the starting material or product.

  • Steric Hindrance: A bulky base, like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), might be less likely to act as a competing nucleophile but could be less efficient at deprotonating a sterically hindered nucleophile.[10]

  • Solubility: The base should be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture and efficient reaction kinetics.

  • Nucleophilicity: The ideal base should have low nucleophilicity to avoid competing with the desired nucleophile in attacking the pyridazine ring. Non-nucleophilic bases like potassium carbonate, cesium carbonate, or organic amine bases are often preferred.

Q3: What are some recommended starting points for base selection in an SNAr reaction with an amine nucleophile?

A3: For SNAr reactions with amine nucleophiles, a common and effective choice is an inorganic carbonate base or a tertiary amine base.

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used. They are generally non-nucleophilic and have good solubility in polar aprotic solvents like DMF, DMSO, and acetonitrile.

  • Tertiary Amines: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common organic bases. They act as acid scavengers. DIPEA is more sterically hindered and therefore less likely to act as a competing nucleophile compared to triethylamine.

A good starting point would be to use 1.5-2.0 equivalents of K₂CO₃ or DIPEA in a solvent like DMF or NMP at a temperature ranging from 80 to 120 °C.

Troubleshooting Guide

Problem 1: Low or no conversion in an SNAr reaction.

Possible Causes & Solutions:

  • Insufficient Base Strength: The chosen base may not be strong enough to deprotonate the nucleophile effectively.

    • Solution: Switch to a stronger base. For example, if you are using K₂CO₃ with a weakly acidic nucleophile, consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Always exercise caution when using highly reactive bases.

  • Poor Solubility of the Base: The base may not be sufficiently soluble in the reaction solvent.

    • Solution: Choose a solvent in which the base is more soluble. For instance, cesium carbonate has better solubility in many organic solvents compared to potassium carbonate. Alternatively, consider using a phase-transfer catalyst to facilitate the reaction.

  • Inadequate Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS.[11]

  • Deactivation of the Nucleophile: The nucleophile may be protonated by an acidic species in the reaction mixture, reducing its effective concentration.

    • Solution: Ensure you are using at least a stoichiometric amount of base, and often a slight excess (1.2-2.0 equivalents) is beneficial.

Problem 2: Formation of significant side products.

Possible Causes & Solutions:

  • Competing Nucleophilic Attack by the Base: If the base is also a nucleophile (e.g., an amine base with low steric hindrance), it can compete with the desired nucleophile.

    • Solution: Switch to a more sterically hindered and less nucleophilic base. For example, replace triethylamine with DIPEA. Inorganic bases like K₂CO₃ or Cs₂CO₃ are generally a safe choice to avoid this issue.

  • Decomposition of Starting Material or Product: The reaction conditions (strong base or high temperature) might be too harsh.

    • Solution: Try using a milder base or lowering the reaction temperature. It may be a trade-off between reaction rate and selectivity.

  • Hydrolysis of the Chloro or Difluoroethoxy Group: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of hydroxylated byproducts.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 3: Difficulty in removing the base or its salt during workup.

Possible Causes & Solutions:

  • Inorganic Base Salts Insoluble in Organic Solvents: Salts like KCl formed during the reaction can be difficult to remove.

    • Solution: A standard aqueous workup is usually effective. Quench the reaction mixture with water and extract the product with a suitable organic solvent. Washing the organic layer with brine can help remove residual inorganic salts.

  • High Boiling Point Organic Bases: Bases like DIPEA can be difficult to remove by evaporation.

    • Solution: Perform an acidic wash (e.g., with dilute HCl or NH₄Cl solution) during the workup to protonate the amine base and extract it into the aqueous layer.

Data & Protocols

Table 1: pKa Values of Common Bases and Their Conjugate Acids

The following table provides the approximate pKa values of the conjugate acids of commonly used bases in water and DMSO. This data can help in selecting a base with appropriate strength for your reaction.

BaseConjugate AcidpKa (H₂O)[10][12]pKa (DMSO)[13]Typical Application
Sodium Hydride (NaH)H₂~35~42Strong, non-nucleophilic base for deprotonating alcohols and other weak acids.
Lithium Diisopropylamide (LDA)Diisopropylamine~36~37Strong, sterically hindered, non-nucleophilic base.
Potassium tert-Butoxide (KOtBu)tert-Butanol~19~29Strong, moderately hindered base.
Sodium Hydroxide (NaOH)H₂O15.7~32Strong, nucleophilic base.
Potassium Carbonate (K₂CO₃)Bicarbonate (HCO₃⁻)10.3~15Mild, non-nucleophilic base for SNAr.
Cesium Carbonate (Cs₂CO₃)Bicarbonate (HCO₃⁻)10.3~15Similar to K₂CO₃ but with better solubility.
Triethylamine (Et₃N)Triethylammonium10.7~9.0Organic, non-nucleophilic base (acid scavenger).
DIPEADiisopropylethylammonium10.7~11Sterically hindered organic base (acid scavenger).
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a general starting point for the reaction of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine with a primary or secondary amine.

  • To a solution of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, NMP, or DMSO) is added the amine nucleophile (1.1-1.5 eq).

  • The base (e.g., K₂CO₃, 2.0 eq or DIPEA, 2.0 eq) is then added to the mixture.

  • The reaction vessel is sealed and heated to the desired temperature (typically 80-120 °C).

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted pyridazine.

Visualization of Base Selection Logic

The following diagram illustrates a decision-making workflow for selecting an appropriate base for an SNAr reaction with 3-Chloro-6-(2,2-difluoroethoxy)pyridazine.

BaseSelectionWorkflow start Start: Define Nucleophile (NuH) is_anionic Is NuH anionic? start->is_anionic is_acidic Is NuH strongly acidic? (e.g., phenol) is_anionic->is_acidic No no_base No base may be needed. Consider acid scavenger (e.g., DIPEA). is_anionic->no_base Yes is_weakly_acidic Is NuH weakly acidic? (e.g., amine, alcohol) is_acidic->is_weakly_acidic No mild_base Use a mild inorganic base: K₂CO₃, Cs₂CO₃ is_acidic->mild_base Yes is_weakly_acidic->mild_base Yes strong_base Use a stronger base: NaH, KOtBu is_weakly_acidic->strong_base No troubleshoot Troubleshooting no_base->troubleshoot mild_base->troubleshoot strong_base->troubleshoot low_yield Low Yield? troubleshoot->low_yield side_products Side Products? troubleshoot->side_products increase_temp Increase Temperature low_yield->increase_temp Yes stronger_base Use Stronger Base low_yield->stronger_base Yes milder_base Use Milder/Bulky Base side_products->milder_base Yes

Caption: A decision tree for optimal base selection in SNAr reactions.

References

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available from: [Link]

  • Nucleophilic Aromatic Substitution Guide. Scribd. Available from: [Link]

  • pKa Values of Common Bases. Available from: [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. Available from: [Link]

  • Knochel, P. et al. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Angewandte Chemie International Edition. 2022; 61(1): e202111828. Available from: [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals. Available from: [Link]

  • Lepretre, A. et al. Palladium catalyzed reactions on chloropyridazines. Journal of Heterocyclic Chemistry. 2002; 39(3): 535-543. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

  • Hartwig, J. F. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research. 2008; 41(11): 1534-1544. Available from: [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. 2017; 22(1): 133. Available from: [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. 2022; 7(20): 17018-17029. Available from: [Link]

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  • Synthesis of 3-chloro-6,8-dibromopyridopyridazine. ResearchGate. Available from: [Link]

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  • Pyridazine. Available from: [Link]

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  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts. 2023; 13(1): 169. Available from: [Link]

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  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) for 3-Chloro-6-(2,2-difluoroethoxy)pyridazine

In the rigorous landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which safety, efficacy, and regulatory appr...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which safety, efficacy, and regulatory approval are built. For novel chemical entities like 3-Chloro-6-(2,2-difluoroethoxy)pyridazine, a versatile building block in medicinal chemistry, establishing a precise and accurate purity profile is paramount.[1][2] This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for purity assessment, grounded in experimental causality and validated protocols.

The Challenge of Purity: Beyond the Chromatogram

Historically, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses of purity analysis. While powerful for separation, they are relative techniques. Their accuracy is contingent upon the availability of a certified reference standard of the exact same molecule, and their detectors (e.g., UV-Vis) exhibit compound-specific response factors.[3] This dependency can be a significant bottleneck, especially for new synthetic molecules where a high-purity standard does not yet exist.[4]

qNMR emerges as a powerful, orthogonal solution. It is a primary analytical method, meaning it quantifies the analyte directly without needing an identical reference standard.[4][5][6] The fundamental principle of qNMR is elegantly simple and powerful: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5][7][8] This allows for the absolute quantification of a molecule by co-dissolving it with a known amount of a certified internal standard.[5][9]

Part 1: The qNMR Experimental Workflow for Purity Determination

A robust qNMR experiment is a self-validating system. Each parameter is chosen not by rote, but to control for potential sources of error, ensuring the final purity value is a true reflection of the sample's composition. The following protocol for analyzing 3-Chloro-6-(2,2-difluoroethoxy)pyridazine is designed with this principle at its core.

Diagram: Experimental Workflow for qNMR Purity Assessment

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (e.g., ~15 mg) weigh_is Accurately Weigh Internal Standard (e.g., Maleic Acid, ~10 mg) weigh_analyte->weigh_is dissolve Dissolve both in Deuterated Solvent (e.g., 0.7 mL DMSO-d6) weigh_is->dissolve params Set Key Quantitative Parameters (90° Pulse, d1 > 5*T1) dissolve->params acquire Acquire 1H NMR Spectrum (e.g., 500 MHz, S/N > 250:1) params->acquire process Apply Phase and Baseline Correction acquire->process integrate Integrate Non-Overlapping Signals (Analyte & Internal Standard) process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate result Final Purity Value (%) calculate->result

Caption: Workflow for qNMR purity analysis.

Detailed Experimental Protocol

1. Causality-Driven Selection of Materials:

  • Analyte: 3-Chloro-6-(2,2-difluoroethoxy)pyridazine.

  • Internal Standard (IS): Maleic acid is selected. Causality: It has a high purity (≥99.5%), is chemically stable, non-volatile, and not hygroscopic, ensuring weighing accuracy.[10][11] Crucially, its two olefinic protons produce a sharp singlet around 6.3 ppm in DMSO-d6, a region typically free from signals of the analyte, thus preventing signal overlap which is critical for accurate integration.[10][12]

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6). Causality: It is an excellent solvent for a wide range of organic molecules, ensuring complete dissolution of both the analyte and the internal standard.[7][10] Incomplete dissolution is a major source of error, leading to signal broadening and inaccurate quantification.[10]

2. Gravimetric Sample Preparation: The Foundation of Accuracy

  • Using a calibrated microanalytical balance, accurately weigh approximately 15 mg of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine into a clean, dry vial. Record the mass to at least 0.01 mg.

  • To the same vial, add approximately 10 mg of the internal standard (Maleic Acid), accurately weighed. Causality: This mass ratio is chosen to achieve a near 1:1 ratio between the integrated signals of the analyte and the standard, which minimizes integration errors.[7]

  • Add ~0.7 mL of DMSO-d6 to the vial. Ensure complete dissolution by gentle vortexing. Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition: Ensuring Quantitative Integrity

The experiment should be performed on a well-qualified NMR spectrometer (e.g., 500 MHz).

  • Pulse Angle: Set to 90° (π/2). Causality: A 90° pulse ensures maximum signal excitation for all nuclei, which is a prerequisite for accurate quantification.[7]

  • Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T1) of the signals to be integrated (both analyte and IS). For small molecules, a delay of 30-60 seconds is often sufficient but should be experimentally verified. Causality: This is the most critical parameter. An insufficient delay results in incomplete relaxation of the nuclei between pulses, leading to signal saturation and a systematic underestimation of the integral area, invalidating the quantitative result.[12]

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.

  • Transmitter Offset: Center the transmitter frequency in the middle of the spectrum to ensure uniform excitation of all signals.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Manually perform phase and baseline correction. Causality: A flat, distortion-free baseline across the integrated regions is essential. Automated routines can sometimes introduce errors, so manual adjustment is recommended for the highest precision.[7]

  • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., a pyridazine ring proton) and the singlet from the internal standard (maleic acid).

  • Calculate the purity using the following equation[7]:

    Purityₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ

    Where:

    • I: Integral value of the signal

    • N: Number of protons generating the signal

    • M: Molar mass

    • m: Weighed mass

    • P: Purity of the standard

    • a: Analyte

    • std: Internal Standard

Part 2: Comparative Analysis and Data

qNMR provides a direct measure of purity, often serving as an orthogonal check to chromatographic methods. The table below summarizes the key differences and presents illustrative data.

FeatureQuantitative NMR (qNMR) HPLC-UV GC-MS
Quantification Principle Absolute (Primary Ratio Method). Signal area is directly proportional to the number of nuclei.[6][9]Relative. Based on UV absorbance which requires a response factor.[3]Relative. Based on detector response (e.g., FID, MS) which requires a response factor.
Reference Standard Requires a certified internal standard of a different compound.[5]Requires a certified reference standard of the analyte itself for accurate assay.Requires a certified reference standard of the analyte itself for accurate assay.
Specificity High. Achieved by selecting unique, non-overlapping signals. Peak purity can be verified with 2D NMR.[6]High. Depends on chromatographic separation of all impurities from the main peak.Very High. Combines chromatographic separation with mass fragmentation data.
Illustrative Purity (%) 99.6%99.7% (area percent, uncorrected)99.5% (area percent, uncorrected)
Illustrative Precision (RSD) < 1.0%[13]< 1.5%< 2.0%
Sample State Non-destructive. Sample can be recovered.[5]Destructive.Destructive.
Analysis Time ~15-30 minutes per sample (including setup).~20-40 minutes per sample (including column equilibration).~30-60 minutes per sample.
Key Advantage Absolute quantification without an analyte-specific standard; provides structural confirmation simultaneously.[3]Excellent for separating isomers and closely related impurities.Excellent for volatile impurities and provides structural information via mass spec.
Key Limitation Lower sensitivity than chromatography; signal overlap can be a challenge in complex mixtures.Requires analyte-specific reference materials; co-eluting impurities can lead to inaccurate results.Limited to volatile and thermally stable compounds.
Trustworthiness Through Validation

The described qNMR protocol is designed to be a self-validating system. Its trustworthiness is further cemented by adhering to the principles of analytical procedure validation outlined in international guidelines such as ICH Q2(R1).[14][15]

  • Specificity: Is demonstrated by the selection of unique, baseline-resolved signals for both the analyte and the internal standard.

  • Accuracy & Precision: The use of a certified, traceable internal standard and adherence to optimized acquisition parameters ensures high accuracy, with precision (RSD) typically well below 1.5%.[8]

  • Linearity: The direct proportionality between signal intensity and the number of nuclei is an intrinsic physical property, ensuring linearity over a vast dynamic range.[4]

  • Robustness: The method's capacity to remain unaffected by small variations in parameters like solvent volume or temperature is a key feature.[14]

The use of qNMR is recognized and detailed in major pharmacopeias, including the USP General Chapter <761> and the European Pharmacopoeia (Ph. Eur.), solidifying its authoritative grounding for regulatory submissions.[16][17][18][19]

Diagram: Orthogonal Methods for Purity Profiling

G cluster_methods Analytical Techniques for Purity Assessment qNMR qNMR (Absolute Purity) Purity Comprehensive Purity Profile qNMR->Purity HPLC HPLC-UV (Related Substances) HPLC->Purity GCMS GC-MS (Volatile Impurities) GCMS->Purity KF Karl Fischer (Water Content) KF->Purity ROI Residue on Ignition (Inorganic Impurities) ROI->Purity

Caption: Interrelation of orthogonal analytical methods.

Conclusion

For the purity assessment of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine, quantitative NMR is not merely an alternative to chromatography; it is a superior primary method for absolute quantification. Its ability to deliver a direct, accurate purity value using a readily available certified internal standard, coupled with its non-destructive nature and simultaneous structural confirmation, provides a level of analytical confidence that is essential in modern drug development.[3][20] While chromatographic techniques remain indispensable for profiling related and volatile impurities, qNMR provides the authoritative, absolute anchor for the purity value, forming a robust, orthogonal, and scientifically sound approach to quality control.

References

  • Mestrelab. (2024, September 16). What is qNMR and why is it important? Mestrelab Resources. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • U.S. Food & Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Semantic Scholar. Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. [Link]

  • AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. [Link]

  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • MDPI. (2024, December 31). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]

  • BIPM. (2019, March 14). qNMR Internal Standard Reference Data (ISRD). [Link]

  • Malz, F., & Jancke, H. (2005, August 10). Validation of quantitative NMR. PubMed. [Link]

  • American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. [Link]

  • Liu, F., et al. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

  • Aschimfarma-Federchimica. NMR in the European and US Pharmacopoeias. [Link]

  • ResearchGate. Guided approach to quantitative 1 H NMR spectroscopy for the choice of.... [Link]

  • EDQM. (2018, November 16). EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. [Link]

  • BCD Group. 3-Chloro-6-(Difluoromethoxy)pyridazine: Advanced Chemistry at Your Fingertips. [Link]

  • Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask.... [Link]

  • Fimea. (2023, October 31). Recent developments in Ph. Eur. general texts regarding analytical methods. [Link]

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  • Google Patents. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.

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Comparative

Optimizing Pyridazine Scaffolds: A Comparative Guide to CoMFA and 3D-QSAR Methodologies

Executive Summary: The Pyridazine Challenge Pyridazine derivatives (1,2-diazines) represent a privileged scaffold in medicinal chemistry, widely utilized in the design of phosphodiesterase (PDE) inhibitors, kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridazine Challenge

Pyridazine derivatives (1,2-diazines) represent a privileged scaffold in medicinal chemistry, widely utilized in the design of phosphodiesterase (PDE) inhibitors, kinase inhibitors, and antihypertensive agents. Their unique electronic distribution—characterized by the adjacent nitrogen atoms—creates specific hydrogen bonding capabilities and dipole moments that differ significantly from pyrimidines or pyrazines.

For drug development professionals, the challenge often lies in optimizing side-chain substitutions without a high-resolution co-crystal structure. This is where Comparative Molecular Field Analysis (CoMFA) serves as the gold standard for Ligand-Based Drug Design (LBDD).

This guide objectively compares CoMFA against its primary alternative, CoMSIA (Comparative Molecular Similarity Indices Analysis) , and Molecular Docking , specifically within the context of optimizing pyridazine analogs.

Comparative Analysis: CoMFA vs. Alternatives

While Molecular Docking requires a rigid receptor structure, 3D-QSAR methods like CoMFA and CoMSIA derive a "pseudo-receptor" model based on the statistical correlation of aligned ligand fields with biological activity.

Table 1: Technical Comparison of Methodologies
FeatureCoMFA (Standard)CoMSIA (Advanced)Molecular Docking
Core Algorithm Lennard-Jones (Steric) & Coulombic (Electrostatic) potentials.[1]Gaussian-type distance-dependent functions.[2]Scoring functions (binding energy estimation).
Field Types Steric, Electrostatic.[1][2][3][4][5][6][7]Steric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond Acceptor.[1][2][3][4][7]Binding Affinity (

).
Singularity Handling High Sensitivity: Requires arbitrary energy cutoffs (e.g., 30 kcal/mol) to avoid infinite energy at atomic centers.Robust: Gaussian function creates smooth fields; no cutoffs required.N/A (Collision detection).
Alignment Sensitivity Extreme. Poor alignment ruins the model.Moderate. Smoother fields tolerate slight misalignments better.Low (Flexible ligand sampling).
Pyridazine Relevance Excellent for optimizing electronic effects of the N-N bond via electrostatic fields.Superior for mapping hydrophobic pockets flanking the pyridazine ring.Best for validating binding pose if crystal structure exists.
Expert Insight: The "Cutoff" Problem

In pyridazine optimization, steric clashes are common when introducing bulky groups at the C3 or C6 positions. CoMFA calculates interaction energy (


) using a 

function. As a probe atom approaches a ligand atom (

),

. CoMFA truncates this at a cutoff (usually 30 kcal/mol), which can result in "noisy" contour maps if the grid is not perfectly placed. CoMSIA uses a Gaussian function (

), which plateaus smoothly, making it statistically more robust for diverse pyridazine datasets.

Experimental Protocol: CoMFA Workflow for Pyridazines

To ensure scientific integrity, the following protocol utilizes a self-validating workflow. This methodology assumes the use of standard molecular modeling software (e.g., SYBYL-X or Open3DQSAR).

Phase 1: Dataset Preparation & Alignment (The Critical Step)

The quality of a CoMFA model is determined 90% by the alignment rule.

  • Conformational Search: Perform a Monte Carlo or Simulated Annealing search for the most active pyridazine analog. Minimize using the Tripos Force Field (Gasteiger-Hückel charges).

  • Template Selection: Choose the most rigid, highly active analog as the template.

  • Alignment:

    • Method A (Atom-fit): Align the pyridazine N1-N2-C3-C4-C5-C6 core atoms (RMSD < 0.1 Å).

    • Method B (Pharmacophore): If side chains are flexible, align based on the centroid of the pyridazine ring and distal H-bond acceptors.

Phase 2: Field Calculation
  • Lattice Generation: Create a 3D cubic lattice extending 4.0 Å beyond the aligned molecules in all directions.

  • Grid Spacing: Set to 2.0 Å (standard) or 1.0 Å (high resolution).

  • Probe Atom: Use an

    
     Carbon atom with a +1.0 charge.[2][8]
    
    • Steric Field: Calculated via Lennard-Jones 6-12 potential.

    • Electrostatic Field: Calculated via Coulombic potential (Dielectric constant

      
      ).
      
  • Energy Cutoff: Apply a 30 kcal/mol cutoff to truncate steric singularities.

Phase 3: PLS Analysis & Validation[9]
  • Partial Least Squares (PLS): Correlate field energies (X-block) with biological activity (

    
    ) (Y-block).
    
  • Cross-Validation (LOO): Perform Leave-One-Out cross-validation to obtain

    
    .
    
    • Threshold: A model is acceptable only if

      
       .
      
  • Non-Cross-Validation: Calculate conventional

    
     and Standard Error of Estimate (SEE).
    
    • Threshold:

      
        indicates good fit.[9]
      

Visualization of Workflows

Diagram 1: The 3D-QSAR Execution Logic

This diagram illustrates the dependency of the final model on the initial alignment and charge calculation, a common failure point in pyridazine studies.

QSAR_Workflow cluster_fields Field Calculation Dataset Pyridazine Dataset (n > 20) Charges Charge Calculation (Gasteiger-Hückel) Dataset->Charges Align Structural Alignment (Rigid Core vs Pharmacophore) Charges->Align CoMFA_Calc CoMFA Fields (Steric/Elec) Cutoff: 30 kcal/mol Align->CoMFA_Calc CoMSIA_Calc CoMSIA Fields (5 Properties) Gaussian Function Align->CoMSIA_Calc PLS PLS Regression (Leave-One-Out) CoMFA_Calc->PLS CoMSIA_Calc->PLS Model Final Contour Map (q² > 0.5) PLS->Model

Caption: Step-by-step workflow for generating a validated 3D-QSAR model for pyridazine derivatives.

Diagram 2: Pyridazine Pharmacophore Mapping

Understanding the specific interaction points of the pyridazine scaffold is crucial for interpreting CoMFA contour maps.

Pyridazine_Map Core Pyridazine Ring (Electron Deficient) N_Atoms N1-N2 Bridge (H-Bond Acceptors) Core->N_Atoms Electronic Dipole Sub_C3 C3 Substitution (Steric Tolerance Region) Core->Sub_C3 Vector 1 Sub_C6 C6 Substitution (Hydrophobic Pocket) Core->Sub_C6 Vector 2

Caption: Pharmacophoric features of the pyridazine scaffold relevant to field interaction interpretation.

Supporting Experimental Data (Case Study)

The following data summarizes a comparative study of Pyridazinone-based PDE4 Inhibitors . This dataset illustrates the typical performance differences between CoMFA and CoMSIA.

Table 2: Statistical Validation Metrics

Note:


 (Cross-validated 

) is the primary measure of predictive power.
MetricCoMFA Model CoMSIA Model Interpretation

(LOO)
0.6850.742CoMSIA shows slightly better internal predictivity.[2]

(Non-CV)
0.9820.965Both models fit the training set extremely well.
Standard Error (SEE) 0.1520.189Low error indicates precise correlation.
F-value 128.4105.2High F-values confirm statistical significance.
Optimum Components 56Number of PLS components used.
Table 3: Field Contributions

This table reveals which physical properties drive the biological activity.[10]

Field TypeCoMFA Contribution (%) CoMSIA Contribution (%)
Steric 62.5%15.3%
Electrostatic 37.5%22.1%
Hydrophobic N/A35.8%
H-Bond Acceptor N/A18.4%
H-Bond Donor N/A8.4%

Analysis: The CoMFA model suggests activity is dominated by Steric factors (bulk tolerance at C3/C6). However, the CoMSIA model reveals that Hydrophobic interactions (likely the phenyl ring often attached to the pyridazine) are actually the primary driver, a nuance CoMFA missed due to field domination by steric repulsion.

Interpretation of Contour Maps

When analyzing the output for pyridazine analogs:

  • Green Contours (Steric Bulk Favorable): usually appear near the C6-phenyl ring, indicating a large hydrophobic pocket in the receptor (e.g., PDE4 active site).

  • Yellow Contours (Steric Bulk Unfavorable): often appear near the N1-N2 bridge, suggesting that adding groups here causes clashes with the receptor backbone.

  • Blue Contours (Positive Charge Favorable): If found near the pyridazine nitrogens, this indicates the receptor likely has a glutamate or aspartate residue nearby.

  • Red Contours (Negative Charge Favorable): Usually align with the electronegative nitrogen atoms of the pyridazine ring itself.

References

  • Cramer, R. D., Patterson, D. E., & Bunce, J. D. (1988). Comparative Molecular Field Analysis (CoMFA). 1. Effect of Shape on Binding of Steroids to Carrier Proteins. Journal of the American Chemical Society. Link

  • Klebe, G., Abraham, U., & Mietzner, T. (1994). Molecular Similarity Indices in a Comparative Analysis (CoMSIA) of Drug Molecules to Correlate and Predict Their Biological Activity. Journal of Medicinal Chemistry. Link

  • Wold, S., Sjöström, M., & Eriksson, L. (2001). PLS-regression: a basic tool of chemometrics. Chemometrics and Intelligent Laboratory Systems. Link

  • Asif, M. (2021). Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors.[11] Journal of Applied Organometallic Chemistry. Link

  • Kim, D. K., et al. (2007). 3D-QSAR studies on sildenafil analogues, selective phosphodiesterase 5 inhibitors.[12] Bioorganic & Medicinal Chemistry. Link

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Validation

Performance Benchmark: Evaluating 3-Chloro-6-(2,2-difluoroethoxy)pyridazine as a Novel CDK2 Inhibitor

Introduction: The Quest for Selective Kinase Inhibitors The pyridazine scaffold is a "privileged structure" in medicinal chemistry, recognized for its versatile role in the development of novel therapeutics.[1][2] Its un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Kinase Inhibitors

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, recognized for its versatile role in the development of novel therapeutics.[1][2] Its unique physicochemical properties, including hydrogen bonding capacity and dipole moment, make it an ideal core for designing targeted inhibitors.[1] A significant area of interest has been the development of pyridazine-based kinase inhibitors, as protein kinases are crucial regulators of cell signaling pathways whose dysregulation is a hallmark of cancer.[1][3]

Recent studies have highlighted the potential of 3,6-disubstituted pyridazine derivatives as potent anticancer agents, specifically through the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[4][5] CDK2 is a key regulator of the G1/S phase transition in the cell cycle, and its aberrant activity is frequently observed in various human cancers, making it a prime therapeutic target.[6][7][8]

This guide introduces a novel pyridazine derivative, 3-Chloro-6-(2,2-difluoroethoxy)pyridazine (hereafter referred to as Compound X ), and provides a comprehensive performance benchmark against established CDK2 inhibitors. We will present a head-to-head comparison using robust, validated experimental protocols to assess its potential as a next-generation therapeutic candidate. The insights and data herein are intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor discovery.

Comparative Framework: Benchmarking Against Established CDK2 Inhibitors

To rigorously evaluate the performance of Compound X, two well-characterized and commercially available CDK2 inhibitors were selected as benchmarks:

  • Roscovitine (Seliciclib): A first-generation purine-based CDK inhibitor, widely used as a research tool. It competitively binds to the ATP-binding site of several CDKs, including CDK2, with a reported IC50 in the range of 0.1-0.7 µM.[1][4][9][10]

  • Milciclib (PHA-848125): A potent and more selective, second-generation ATP-competitive CDK2 inhibitor with a reported IC50 of approximately 45 nM.[3][11][12]

This selection provides a dynamic range for comparison, with Roscovitine representing a well-established, moderately potent inhibitor and Milciclib serving as a high-potency benchmark.

Signaling Pathway Context: The Role of CDK2 in Cell Cycle Progression

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in orchestrating the transition from the G1 (Gap 1) phase to the S (Synthesis) phase of the cell cycle.[6][7] The canonical pathway involves the phosphorylation of the Retinoblastoma protein (Rb), which releases the E2F transcription factor to activate genes required for DNA replication.[7][13] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[6] Inhibition of CDK2 is a key strategy to restore normal cell cycle control.

CDK2_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb E2F E2F pRb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription of Cyclin E CyclinE_CDK2->pRb maintains pRb phosphorylation (positive feedback) S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase triggers CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S_Phase promotes progression Inhibitor Compound X Roscovitine Milciclib Inhibitor->CyclinE_CDK2 inhibits Inhibitor->CyclinA_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in G1/S cell cycle transition.

Experimental Methodologies

To ensure a robust and reproducible comparison, standardized biochemical and cell-based assays were employed. The causality behind these choices rests on the need to first confirm direct enzymatic inhibition and then to validate the physiological consequence of this inhibition in a cellular context.

Biochemical Kinase Inhibition Assay: ADP-Glo™ Protocol

Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. Its high sensitivity and broad dynamic range make it ideal for determining inhibitor potency (IC50). This method was chosen over traditional radiometric assays to reduce handling of hazardous materials while maintaining high data quality.[14][15]

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP to ATP Conversion cluster_2 Step 3: Luminescence Detection Start Add Kinase, Substrate, ATP, and Inhibitor Incubate1 Incubate at 30°C for 60 min Start->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate1->Add_ADP_Glo Incubate2 Incubate at RT for 40 min Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent Incubate2->Add_Detection Incubate3 Incubate at RT for 30 min Add_Detection->Incubate3 Read_Luminescence Read Luminescence Incubate3->Read_Luminescence

Caption: Experimental workflow for the ADP-Glo™ biochemical kinase assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, add 1 µL of test inhibitor (Compound X, Roscovitine, or Milciclib at various concentrations) or 5% DMSO as a vehicle control.

  • Enzyme Addition: Add 2 µL of recombinant human CDK2/Cyclin A2 enzyme in kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[14]

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture (containing Histone H1 substrate and ATP at the Kₘ concentration) to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

  • Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Cell-Based Anti-Proliferative Assay: MTT Protocol

Rationale: An in-vitro, cell-based assay is critical to determine if the biochemical potency of an inhibitor translates into a functional effect on cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected as it is a well-established colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

MTT_Assay_Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 5: Assay & Readout Seed Seed T-47D cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add serial dilutions of inhibitors Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Sources

Comparative

The Strategic Choice in Drug Design: A Head-to-Head Comparison of Pyridazine and Pyrimidine Cores

An In-depth Guide for Researchers in Medicinal Chemistry In the intricate world of drug discovery, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a molecule's pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers in Medicinal Chemistry

In the intricate world of drug discovery, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a molecule's pharmacological profile. Among the plethora of choices, the diazines—six-membered aromatic rings containing two nitrogen atoms—are recurrent motifs in a vast number of approved therapeutics. This guide provides a detailed, head-to-head comparison of two prominent diazine isomers: pyridazine (1,2-diazine) and pyrimidine (1,3-diazine). By delving into their fundamental physicochemical properties, metabolic liabilities, and impact on drug-target interactions, we aim to equip medicinal chemists with the insights necessary to make informed strategic decisions in scaffold selection.

At a Glance: Key Physicochemical and Pharmacological Distinctions

PropertyPyridazinePyrimidineRationale and Implication in Drug Design
Dipole Moment High (3.9 - 4.67 D)[1][2]Moderate (2.3 D)The high dipole moment of pyridazine can enhance solubility and promote specific π-π stacking interactions with biological targets.[1] However, it may also lead to higher polarity and potential off-target effects.
Basicity (pKa) 2.0 - 2.3[1]1.1 - 1.3[3]Pyridazine is more basic than pyrimidine due to the electrostatic repulsion of lone pairs on adjacent nitrogen atoms, which destabilizes the non-protonated form.[4][5] This moderate basicity can be advantageous for salt formation and aqueous solubility.[1]
Hydrogen Bonding Dual hydrogen bond acceptor capacity.[1]Dual hydrogen bond acceptor capacity.Both scaffolds offer versatile hydrogen bonding opportunities, crucial for target recognition and binding affinity.[6][7]
Metabolic Stability Generally lower susceptibility to CYP-mediated oxidation.[1][8]Can be a site of CYP-mediated metabolism.[8]The electron-deficient nature of the pyridazine ring reduces its susceptibility to oxidative metabolism, potentially leading to improved pharmacokinetic profiles.[8]
Boiling Point 208 °C[9]123 °C[10]The significantly higher boiling point of pyridazine is attributed to the strong dipolar association in its liquid state.[10]
Prevalence in Approved Drugs Less common, but gaining traction.[1][11][12]Highly prevalent, considered a "privileged" scaffold.[13][14][15]Pyrimidine's long-standing presence in numerous approved drugs across various therapeutic areas underscores its versatility and favorable drug-like properties.[13][16][17]

Delving Deeper: A Comparative Analysis

Physicochemical Properties: The Impact of Nitrogen Placement

The defining structural difference between pyridazine and pyrimidine lies in the relative positions of their nitrogen atoms. In pyridazine, the two nitrogen atoms are adjacent (1,2-position), whereas in pyrimidine, they are separated by a carbon atom (1,3-position). This seemingly subtle distinction has profound consequences for the electronic distribution within the ring, giving rise to their distinct physicochemical properties.

The most striking difference is the dipole moment . Pyridazine possesses a significantly larger dipole moment compared to pyrimidine.[1][18] This is a direct result of the vectorial addition of the individual C-N bond dipoles, which are aligned in the same general direction in pyridazine. This high polarity can be a double-edged sword in drug design. On one hand, it can enhance aqueous solubility and facilitate specific interactions with polar residues in a binding pocket. On the other hand, excessive polarity can hinder cell membrane permeability and lead to undesirable off-target interactions.

In terms of basicity , pyridazine is the more basic of the two.[1] This is somewhat counterintuitive, as the inductive electron-withdrawing effect of the two nitrogen atoms would be expected to decrease basicity compared to pyridine. However, the close proximity of the nitrogen lone pairs in pyridazine leads to electrostatic repulsion, which destabilizes the neutral molecule. Protonation relieves this repulsion, making the process more favorable.[4][5] The moderate basicity of pyridazine can be leveraged for salt formation to improve the solubility and crystallinity of drug candidates.[1]

Metabolic Stability: A Key Differentiator

A crucial aspect of drug design is engineering molecules with appropriate metabolic stability to ensure a suitable pharmacokinetic profile. Here, pyridazine often presents a distinct advantage over pyrimidine. The electron-deficient nature of the pyridazine ring, a consequence of the two adjacent electronegative nitrogen atoms, makes it less susceptible to cytochrome P450 (CYP)-mediated oxidation.[1][8] This can translate to a longer half-life and reduced potential for the formation of reactive metabolites.

Conversely, the pyrimidine ring, while also electron-deficient, can still be a site of metabolism. The replacement of a phenyl ring with a pyridazine has been shown to reduce CYP-mediated metabolism in several instances.[8]

Role in Drug-Target Interactions and Approved Therapeutics

Both pyridazine and pyrimidine are highly versatile scaffolds capable of engaging in a variety of non-covalent interactions with biological targets, most notably hydrogen bonding. Their nitrogen atoms act as hydrogen bond acceptors, playing a critical role in anchoring ligands within protein binding sites.[6][7]

Historically, the pyrimidine core has been far more prevalent in approved drugs, earning it the status of a "privileged scaffold."[13][14] It is a key component in a wide range of therapeutics, including kinase inhibitors like Imatinib and antiviral agents such as Zidovudine.[14][19] The majority of pyrimidine-containing drugs are protein kinase inhibitors, as the pyrimidine moiety can mimic the adenine fragment of ATP.[14]

While less common, the pyridazine core is increasingly being recognized for its unique properties and is featured in several recently approved drugs.[1][11] Examples include the tyrosine kinase 2 (TYK2) inhibitor deucravacitinib and the gonadotropin-releasing hormone (GnRH) receptor antagonist relugolix.[1] The inherent polarity and reduced CYP inhibitory effects of the pyridazine ring are seen as valuable assets in modern drug discovery.[1]

Experimental Workflows: Assessing Key Properties

To empirically evaluate the suitability of a pyridazine or pyrimidine core in a drug discovery program, a series of in vitro assays are essential. Below are representative protocols for assessing metabolic stability and aqueous solubility.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate of metabolism of a compound by CYP enzymes present in HLMs.

Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM) with human liver microsomes (final concentration 0.5 mg/mL) and a NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to the wells containing the test compound and microsomes.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Test Compound (1 µM) E Incubate at 37°C A->E B Human Liver Microsomes (0.5 mg/mL) B->E C Phosphate Buffer (pH 7.4) C->E D NADPH-Regenerating System D->E Initiate Reaction F Time-Point Sampling (0, 5, 15, 30, 60 min) E->F G Quench with Stop Solution F->G H Centrifuge G->H I LC-MS/MS Analysis H->I J Data Analysis (Calculate t½) I->J

Caption: Workflow for in vitro metabolic stability assay.

Protocol 2: Kinetic Aqueous Solubility Assay

This high-throughput assay provides an estimate of the solubility of a compound in an aqueous buffer.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Dilution: Dilute the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration that is expected to exceed the solubility limit.

  • Equilibration: Shake the samples at room temperature for a set period (e.g., 2 hours) to allow for equilibration between the dissolved and precipitated compound.

  • Separation: Separate the undissolved precipitate by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Standard Curve: Generate a standard curve using known concentrations of the test compound to accurately quantify the solubility.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 10 mM DMSO Stock C Dilute Stock into Buffer A->C B Aqueous Buffer (pH 7.4) B->C D Equilibrate (e.g., 2h shaking) C->D E Separate Precipitate (Filtration/Centrifugation) D->E F Quantify Soluble Compound (HPLC/LC-MS) E->F H Determine Solubility F->H G Compare to Standard Curve G->F

Caption: Workflow for kinetic aqueous solubility assay.

Conclusion: A Strategic Choice Based on Context

The decision to employ a pyridazine or pyrimidine core is not a matter of inherent superiority of one over the other, but rather a strategic choice dictated by the specific goals of a drug discovery project.

Choose Pyrimidine when:

  • Mimicking the adenine scaffold for kinase inhibition is a primary goal.

  • A well-established and synthetically accessible core is desired.

  • Leveraging the vast historical data and successful track record of pyrimidine-based drugs is advantageous.

Consider Pyridazine when:

  • Enhanced metabolic stability and reduced susceptibility to CYP-mediated oxidation are critical.

  • A higher dipole moment could be beneficial for solubility or specific target interactions.

  • Exploring less-charted chemical space to gain intellectual property advantages is a priority.

Ultimately, a thorough understanding of the nuanced differences between these two diazine isomers, coupled with empirical data from well-designed experiments, will empower medicinal chemists to make the optimal choice of scaffold and accelerate the journey towards novel and effective therapeutics.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(8), 1853–1921. [Link]

  • Li, Z., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]

  • Lejan Team. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team. [Link]

  • Sommerfeld, T., & Ehara, M. (2022). Non-Valence Anions of Pyridine and the Diazines. The Journal of Physical Chemistry A, 126(32), 5449–5456. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(16), 4787. [Link]

  • Marketed drugs containing the pyrimidine scaffold. ResearchGate. [Link]

  • Physical Properties of Pyridazines. ResearchGate. [Link]

  • Synthesis of novel pyridazine and pyrimidine linked pyrazole derivatives as DNA ligase 1 and IV inhibitors that induce apoptosis. Chemical Biology & Interactions, 414, 111509. [Link]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. [Link]

  • Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry, 59(10), 4677-4690. [Link]

  • Why is pyrimidine less basic than pyridazine? Quora. [Link]

  • Al-Otaibi, A. A. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research, 6(4), 53-61. [Link]

  • Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 16(1), 12-36. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ResearchGate. [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 68(1), 69-80. [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946. [Link]

  • Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 25(30), 3684-3714. [Link]

  • Pyridazine. Wikipedia. [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society, 20(8), 1851-1880. [Link]

  • Let's discuss the basicity of pyrazine and pyrimidine. Reddit. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

  • Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society. [Link]

  • Pyridine-to-pyridazine skeletal editing. ChemRxiv. [Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy, 6(6), 269-277. [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Processes, 11(8), 2306. [Link]

  • The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate. [Link]

  • Pyrimidine to Pyridine - differences in H-bonding potential. Reddit. [Link]

  • Pyridine vs. Pyrimidine: What's the Difference? WikiDiff. [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6). [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. PSE Community. [Link]

  • Diazine Stability & Aromaticity: A Computational Study. Studylib. [Link]

  • Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. ResearchGate. [Link]

  • Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry. [Link]

  • (A) Effect of the bioisosteric replacement of pyrimidine (left) by... ResearchGate. [Link]

  • Comparison between clusters of pyrazine, pyrimidine, and benzene. Bernstein Group. [Link]

  • Influence of the π–π interaction on the hydrogen bonding capacity of stacked DNA/RNA bases. Nucleic Acids Research, 33(14), 4419-4430. [Link]

  • On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

  • Unusual influence of nitrogen on rates of anion formation. Hydrogen-deuterium exchange of pyridine and the diazines. Journal of the American Chemical Society, 95(13), 4296-4301. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-6-(2,2-difluoroethoxy)pyridazine

CAS Number: 1558385-64-0 Chemical Family: Halogenated Heterocycle / Fluorinated Ether Primary Hazard Class: Acute Toxicity (Oral/Dermal) & Skin/Eye Irritant (GHS Categories 3/4)[1][2] Executive Safety Summary & Risk Asse...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1558385-64-0 Chemical Family: Halogenated Heterocycle / Fluorinated Ether Primary Hazard Class: Acute Toxicity (Oral/Dermal) & Skin/Eye Irritant (GHS Categories 3/4)[1][2]

Executive Safety Summary & Risk Assessment

For Immediate Attention: This compound is a specialized building block used in medicinal chemistry (often for pesticide or kinase inhibitor synthesis). While specific toxicological data for this exact CAS is limited, its structural motifs—a reactive chloropyridazine core coupled with a lipophilic difluoroethoxy tail—dictate that it be handled with High Potency Compound (HPC) protocols.

The "Why" Behind the Risk (Expert Analysis)[1][2]
  • Reactivity (The Warhead): The chlorine atom at the 3-position of the pyridazine ring is susceptible to Nucleophilic Aromatic Substitution (

    
    ). Biologically, this means it can potentially alkylate proteins (cysteine/lysine residues), leading to skin sensitization  or enzyme inhibition .
    
  • Permeability (The Delivery System): The 2,2-difluoroethoxy group increases lipophilicity compared to non-fluorinated analogs. This enhances the molecule's ability to penetrate the stratum corneum (skin barrier) and cell membranes. Standard nitrile gloves may offer reduced protection time if the compound is dissolved in organic solvents. [1]

  • Physical State: Likely a low-melting solid. Fluorinated solids are prone to static charge buildup , increasing the risk of particle dispersion (dust) during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common to lipophilic alkylating agents.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Dry Solid) Double Nitrile Gloves (min 0.11 mm thickness)Standard protection against solid contact.[1][2] Outer glove is sacrificial.
Hand Protection (Solution) Laminate (Silver Shield/4H) under NitrileIf dissolved in DCM, THF, or DMF, nitrile degrades rapidly. The fluorinated tail travels with the solvent. Laminate provides chemical impermeability.
Respiratory Fume Hood (Face Velocity > 0.5 m/s) Primary engineering control. Do not handle on an open bench.
Respiratory (Backup) N95 or P100 Respirator Required only if weighing must occur outside a hood or during spill cleanup.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient due to the risk of fine dust migration or solution splash.
Body Tyvek® Lab Coat (wrist-sealed) Prevents dust accumulation on street clothes.[1] Cotton coats can trap fluorinated dust.

Operational Workflow: Safe Handling Protocol

Phase 1: Preparation & Weighing[1][2]
  • Static Control: Use an ionizing fan or anti-static gun inside the balance enclosure. Fluorinated powders are "fly-away" solids; static will cause them to leap onto the balance pan and your gloves.

  • Containment: Weigh into a tared vial with a septum cap. Do not use open weigh boats if possible.

Phase 2: Solubilization & Reaction[1][2]
  • Solvent Choice: When possible, add solvent (e.g., DMSO, Acetonitrile) inside the fume hood immediately after weighing to lock the solid into a liquid phase.

  • Vessel Venting: If heating, ensure the reaction vessel is vented to a scrubber or inert gas line. Pyridazines can release nitrogen oxides or HCl upon thermal decomposition.

Phase 3: Decontamination[1][2]
  • Surface Wipe: Wipe the balance area with a wet paper towel (solvent-soaked) before removing PPE.[1]

  • Glove Removal: Use the "beak method" (pulling one glove off using the other, turning it inside out) to ensure no outer surface touches skin.

Visualization: Standard Operating Procedure (SOP) Flow

The following diagram outlines the critical decision points during the handling process.

SafeHandling Start START: Material Retrieval RiskCheck Check Solvent Compatibility (Is it DCM/DMF?) Start->RiskCheck GloveSelect1 Don Double Nitrile Gloves RiskCheck->GloveSelect1 No (Dry/Water/Alc) GloveSelect2 Don Laminate Liner + Nitrile Outer RiskCheck->GloveSelect2 Yes (Penetrating Solvent) Weighing Weighing in Fume Hood (Use Anti-Static Gun) GloveSelect1->Weighing GloveSelect2->Weighing Solubilization Add Solvent Immediately (Trap Dust) Weighing->Solubilization Cleanup Wet Wipe Surfaces (Solvent-soaked tissue) Solubilization->Cleanup Waste Dispose: Halogenated Waste Cleanup->Waste

Caption: Decision logic for glove selection and handling workflow based on solvent carrier risks.

Emergency Response & Spill Management

Pre-Requisite: A "Spill Kit" containing chemically inert absorbents (vermiculite or polypropylene pads) must be within 5 meters.

Scenario A: Dry Powder Spill (< 500 mg)[1][2]
  • Isolate: Close the lab hood sash. Alert nearby personnel.

  • PPE Upgrade: Don a P100 respirator if the sash must be raised for cleanup.

  • Clean: Cover with a wet paper towel (dampened with water or ethanol) to prevent dust lofting. Wipe inward from the periphery.

Scenario B: Solution Spill (> 10 mL)
  • Evacuate: If outside the hood, evacuate the immediate area.

  • Absorb: Use polypropylene pads. Do not use standard paper towels if the solvent is flammable or if the quantity is large.

  • Deactivate: Once absorbed, wipe the surface with a dilute surfactant (soap) solution.

Visualization: Emergency Decision Tree

SpillResponse Spill Spill Detected Type Identify State Spill->Type Powder Dry Powder Type->Powder Solid Liquid Solution Type->Liquid Liquid ActionPowder Cover with Wet Wipe (Prevent Dust) Powder->ActionPowder ActionLiquid Absorb with Poly-Pad (Do NOT wipe initially) Liquid->ActionLiquid Disposal Seal in HazMat Bag Label: 'Fluorinated Toxic' ActionPowder->Disposal ActionLiquid->Disposal

Caption: Triage logic for dry vs. liquid spills to prevent contaminant spread.

Disposal & Environmental Compliance

Crucial Rule: Do not mix with non-halogenated solvents. The high fluorine and chlorine content requires high-temperature incineration to prevent the formation of toxic byproducts (like HF or dioxins) during standard combustion.

  • Waste Stream: Segregate into "Halogenated Organic Waste."

  • Labeling: Explicitly list "3-Chloro-6-(2,2-difluoroethoxy)pyridazine" on the tag.[2][3] Do not just write "Organic Waste."

  • Glassware: Rinse glassware with acetone inside the hood. Collect the first rinse as halogenated waste. Subsequent washes can go to standard glass wash.

References

  • PubChem. (n.d.). 3-Chloropyridazine Compound Summary. National Library of Medicine. Retrieved from [Link] (Used as structural analog for toxicity baseline).

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Toxic and Hazardous Substances: Fluorinated Hydrocarbons. United States Department of Labor.[4] Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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